5-azido-2H-1,3-benzodioxole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azido-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDBAYUGTXTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-azido-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-azido-2H-1,3-benzodioxole is a molecule of interest due to the presence of the versatile azido group and the benzodioxole moiety, a common scaffold in pharmacologically active compounds. The azido group can be utilized in "click chemistry" for bioconjugation and in the synthesis of various nitrogen-containing heterocycles. This guide details a feasible synthetic pathway to this compound and provides predicted characterization data to aid in its identification and purification.
Proposed Synthesis
A two-step synthesis is proposed, starting from the commercially available 1,3-benzodioxole. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The resulting 5-amino-2H-1,3-benzodioxole is then converted to the target azide via a diazotization-azidation reaction.
Synthesis of 5-amino-2H-1,3-benzodioxole (3,4-methylenedioxyaniline)
The synthesis of 5-amino-2H-1,3-benzodioxole is a well-established procedure involving the nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole, followed by the reduction of the nitro group.[1][2]
Step 1: Nitration of 1,3-benzodioxole
A mixture of nitric acid and sulfuric acid is a common nitrating agent.
Step 2: Reduction of 5-nitro-1,3-benzodioxole
The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Synthesis of this compound
The conversion of the primary aromatic amine, 5-amino-2H-1,3-benzodioxole, to the corresponding azide is proposed to proceed via a Sandmeyer-type reaction. This involves the formation of a diazonium salt, which is then displaced by an azide anion.[3][4][5][6]
Experimental Protocol:
-
Diazotization: 5-amino-2H-1,3-benzodioxole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.
-
Azidation: In a separate flask, a solution of sodium azide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the sodium azide solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The product is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Predicted Characterization Data
The following characterization data for this compound are predicted based on the known spectroscopic properties of the 1,3-benzodioxole scaffold and aromatic azides.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| Appearance | Pale yellow solid or oil |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the azide group and the benzodioxole ring. Aromatic azides exhibit a strong and sharp absorption band for the asymmetric stretching vibration of the N₃ group.[7][8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2120-2160 | Strong, Sharp | N₃ asymmetric stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250, ~1040 | Strong | C-O-C stretch (dioxole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on data for 1,3-benzodioxole and its derivatives, with consideration for the electronic effects of the azide substituent.[11][12][13][14][15][16][17]
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | d | 1H | H-7 |
| ~6.60 | dd | 1H | H-6 |
| ~6.50 | d | 1H | H-4 |
| ~5.95 | s | 2H | O-CH₂-O |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-7a |
| ~145 | C-3a |
| ~140 | C-5 |
| ~115 | C-6 |
| ~108 | C-7 |
| ~105 | C-4 |
| ~101 | O-CH₂-O |
Mass Spectrometry (MS)
The mass spectrum of an aromatic azide is typically characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[18][19][20][21][22]
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular ion) |
| 135 | [M - N₂]⁺ |
Fragmentation Pathway Diagram:
References
- 1. guidechem.com [guidechem.com]
- 2. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 14. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The mass spectrometry of some aromatic azides [scite.ai]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-azido-2H-1,3-benzodioxole and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Core Chemical Properties
The 1,3-benzodioxole moiety is a significant heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an azido group to this scaffold can provide a versatile chemical handle for further functionalization, such as in "click chemistry" reactions, or can impart specific biological properties.
Physicochemical Data for 5-azido-1,3-benzodioxole
Quantitative data for the specific target molecule is scarce. The following table summarizes the available data for the closely related isomer, 5-azido-1,3-benzodioxole.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | Not specified |
| Molecular Weight | 163.14 g/mol | Not specified |
| Odor | Reminiscent of piperonal and aniseed | Not specified |
Synthesis and Experimental Protocols
While a specific protocol for 5-azido-2H-1,3-benzodioxole is not documented, a synthetic route for a structurally related compound, 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole , has been described. This multi-step synthesis provides a valuable reference for researchers aiming to synthesize azido-functionalized benzodioxoles.[3]
Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole
The synthesis starts from (6-bromobenzo[d][1][2]dioxol-5-yl)methanol and proceeds through a bromination step followed by nucleophilic substitution with sodium azide.[3]
Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole [3]
-
Reactants: (6-bromobenzo[d][1][2]dioxol-5-yl)methanol, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃).
-
Solvent: Dichloromethane (DCM).
-
Procedure: The starting material is treated with CBr₄ and PPh₃ in DCM under Appel conditions.
-
Yield: 91%.[3]
Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole [3]
-
Reactants: 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole and sodium azide (NaN₃).
-
Solvent: Methanol (MeOH).
-
Procedure: The product from Step 1 undergoes nucleophilic substitution with NaN₃ in dry methanol.
-
Yield: 88%.[3]
This azidomethyl derivative can then be used in subsequent reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazole-containing benzodioxole derivatives.[3]
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway described above.
Caption: Synthetic workflow for 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole.
Biological Activities and Potential Applications
The 1,3-benzodioxole scaffold is a key component in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
Anti-tumor Activity
1,3-Benzodioxole derivatives have demonstrated potential in the treatment of leukemia and other tumors.[1][2] Some have been shown to enhance the anti-proliferative properties of other agents by inhibiting the thioredoxin system, which leads to induced oxidative stress and apoptosis in cancer cells.[1] Carboxamide derivatives of benzodioxole have shown potent cytotoxicity against various cancer cell lines.
Anti-hyperlipidemia and Antioxidant Effects
Certain 1,3-benzodioxole-based fibrate derivatives have exhibited significant anti-hyperlipidemia activity, reducing plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterin in animal models.[1] Additionally, some derivatives possess antioxidant and anti-inflammatory properties.[1]
Auxin Receptor Agonists
Derivatives of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide have been identified as potent auxin receptor agonists, promoting root growth in plants.[4] This suggests potential applications in agriculture and horticulture.
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by This compound . The biological activities reported for the broader class of 1,3-benzodioxole derivatives suggest interactions with various cellular targets, including enzymes involved in redox homeostasis (thioredoxin system) and hormone signaling pathways in plants (auxin receptors).[1][4] Further research is required to elucidate the specific molecular mechanisms of action for azido-substituted benzodioxoles.
Conclusion
While direct experimental data on This compound is limited, the available information on the 1,3-benzodioxole scaffold and its azido-functionalized analogs provides a strong foundation for future research. The synthetic methodologies for related compounds are well-established, and the diverse biological activities of the benzodioxole core highlight its potential for the development of novel therapeutic agents and other specialized chemical products. Further investigation into the specific properties and biological effects of this compound is warranted to fully explore its potential.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
Technical Guide: Spectroscopic and Synthetic Profile of 5-azido-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and a robust synthetic protocol for 5-azido-2H-1,3-benzodioxole. The information presented herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: 5-azido-1,3-benzodioxole
-
Molecular Formula: C₇H₅N₃O₂
-
Molecular Weight: 163.14 g/mol
-
Appearance: Expected to be a pale yellow oil or solid.
-
Odor: Reminiscent of piperonal and aniseed.[1]
Synthesis Protocol
A reliable method for the synthesis of 5-azido-1,3-benzodioxole is the diazotization of 5-amino-1,3-benzodioxole, followed by a reaction with sodium azide. This standard procedure for converting aromatic amines to aryl azides is widely applicable.
Experimental Workflow:
Caption: Synthetic workflow for 5-azido-1,3-benzodioxole.
Detailed Methodology:
-
Diazotization: 5-amino-1,3-benzodioxole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Azide Formation: In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed. The reaction is stirred for 1-2 hours at 0-5 °C and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-azido-1,3-benzodioxole.
Spectral Data
The following tables summarize the expected spectral data for 5-azido-1,3-benzodioxole based on the analysis of its structural features and comparison with related compounds.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~6.80 (d, J ≈ 8.0 Hz) | H-7 |
| ~6.55 (dd, J ≈ 8.0, 2.0 Hz) | H-6 |
| ~6.45 (d, J ≈ 2.0 Hz) | H-4 |
| ~5.95 (s) | O-CH₂-O |
3.2 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2110 | N₃ asymmetric stretch (strong, sharp) |
| ~1490 | Aromatic C=C stretch |
| ~1250 | Aryl-O asymmetric stretch |
| ~1040 | Aryl-O symmetric stretch |
| ~930 | O-CH₂-O bend |
3.3 Mass Spectrometry (MS)
| Technique | Expected m/z | Assignment |
| Electron Ionization (EI) | 163.04 | [M]⁺ |
| 135.04 | [M - N₂]⁺ | |
| 105.03 | [M - N₂ - CH₂O]⁺ | |
| High-Resolution MS (HRMS) | 163.0436 | Calculated for C₇H₅N₃O₂ |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic techniques used to confirm the structure of the synthesized 5-azido-1,3-benzodioxole.
Caption: Logical workflow for spectroscopic analysis.
This guide provides a comprehensive starting point for researchers working with this compound, enabling its synthesis and unambiguous characterization for further applications in chemical and pharmaceutical research.
References
Unveiling 5-azido-2H-1,3-benzodioxole: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the chemical compound 5-azido-2H-1,3-benzodioxole. Due to the limited availability of public data on this specific molecule, this guide focuses on its fundamental properties, hypothesized synthesis, and potential applications based on the characteristics of its constituent functional groups.
Core Chemical Identifiers
A definitive CAS (Chemical Abstracts Service) number for this compound could not be retrieved from major chemical databases, suggesting its status as a novel or specialized research compound.
| Identifier | Value | Source |
| IUPAC Name | 5-azido-1,3-benzodioxole | - |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.14 g/mol | [1] |
| SMILES | N3c1ccc2OCOc2c1 | [1] |
Hypothetical Synthesis and Experimental Workflow
While specific experimental protocols for the synthesis of this compound are not documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for introducing an azide group to an aromatic ring is through the diazotization of an amino group, followed by substitution with an azide salt.
The logical workflow for such a synthesis is outlined below:
Potential Applications in Research and Drug Development
The incorporation of an azido group onto the 1,3-benzodioxole scaffold opens up numerous possibilities for its application in chemical biology and drug discovery, primarily through bioorthogonal chemistry. The azide group can participate in highly specific and efficient "click" reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. These reactions allow for the covalent labeling of biomolecules in complex biological systems.
The logical relationship for its potential use as a molecular probe is depicted below:
Concluding Remarks
This compound represents a molecule of significant interest for advanced chemical and biological research. While detailed experimental data remains scarce, its structural features suggest a high potential for use as a tool in molecular biology and as a building block in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its capabilities. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.
References
"5-azido-2H-1,3-benzodioxole" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-azido-2H-1,3-benzodioxole, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The guide details its physicochemical properties, a robust protocol for its synthesis, and its application in the construction of compound libraries for biological screening.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| IUPAC Name | 5-azido-1,3-benzodioxole |
| Appearance | Odor reminiscent of piperonal and aniseed |
Experimental Protocols
A plausible and effective method for the synthesis of this compound is via the Sandmeyer reaction, a well-established process for the conversion of aromatic amines to a variety of functional groups.[1] This reaction proceeds through the formation of a diazonium salt intermediate.
Synthesis of this compound from 1,3-benzodioxol-5-amine
This protocol outlines the diazotization of commercially available 1,3-benzodioxol-5-amine, followed by a reaction with an azide salt to yield the target compound.
Materials:
-
1,3-benzodioxol-5-amine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice
-
Water (deionized)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Diazotization:
-
Dissolve 1,3-benzodioxol-5-amine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.
-
Evolution of nitrogen gas may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent such as dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Applications in Drug Discovery: Click Chemistry
Aryl azides, such as this compound, are pivotal building blocks in the field of "click chemistry".[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that allows for the efficient and specific synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] These triazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[2][3][4][5][6]
The following workflow illustrates the use of this compound in the generation and screening of a novel compound library.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
5-azido-2H-1,3-benzodioxole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted solubility and stability of 5-azido-2H-1,3-benzodioxole. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established principles of physical organic chemistry and data from analogous aryl azide compounds to provide a robust predictive assessment. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate precise data for their specific applications.
Core Concepts: Structure and Predicted Properties
This compound is an aromatic azide featuring a benzodioxole moiety. The electron-donating nature of the methylenedioxy group is anticipated to influence the reactivity and stability of the azide functional group. Aryl azides, as a class of compounds, are known for their energetic nature and sensitivity to heat and light, a critical consideration for their safe handling and application.[1][2][3]
Solubility Profile
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." The polarity of this compound is expected to be moderate, arising from the polar azide group and the ether linkages in the dioxole ring, combined with the nonpolar aromatic framework.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble to Highly Soluble | The aromatic and alkyl portions of the molecule will interact favorably with non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can solvate both the polar azide group and the nonpolar aromatic ring.[4] |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The large hydrophobic aromatic structure will likely dominate, leading to poor solubility in water. |
| Methanol, Ethanol | Moderately Soluble | The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities. |
Stability Assessment
The stability of aryl azides is a critical aspect concerning their handling, storage, and application. Decomposition can be initiated by thermal or photochemical means.[5]
Thermal Stability
Aryl azides decompose upon heating to yield a highly reactive nitrene intermediate and nitrogen gas.[6] The decomposition temperature is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methylenedioxy group in this compound, are generally expected to slightly destabilize the azide group, potentially leading to a lower decomposition temperature compared to unsubstituted phenyl azide. However, aryl azides are generally more stable than alkyl azides.[2] It is crucial to handle this compound with care and avoid excessive heat.[1]
Photochemical Stability
Aryl azides are sensitive to ultraviolet (UV) light, which can also induce the formation of a nitrene intermediate.[7][8] Therefore, it is recommended to store this compound in amber vials or protected from light to prevent degradation.[1][3]
Chemical Compatibility
Aryl azides are incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][9] They should also be kept away from strong oxidizing and reducing agents. Contact with certain metals can form shock-sensitive metal azides.[9] Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially form explosive diazidomethane.[1]
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. Researchers should always perform a thorough risk assessment before conducting any experiments with this class of compounds.
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.[10][11][12]
Materials:
-
This compound
-
A range of solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the temperature at which a substance undergoes thermal decomposition.[13]
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
-
Record the heat flow as a function of temperature. The onset of a sharp exothermic peak indicates the decomposition temperature.
Protocol 3: Photochemical Stability Assessment
This protocol assesses the stability of the compound when exposed to UV light.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble (e.g., acetonitrile)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
UV lamp with a specific wavelength (e.g., 254 nm or 365 nm)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Expose the solution in the quartz cuvette to the UV lamp for a defined period (e.g., 15 minutes).
-
Record the UV-Vis spectrum again.
-
Repeat steps 3 and 4 at regular intervals to monitor the degradation of the compound, which will be indicated by a decrease in the absorbance at its λmax.
Visualizations
Caption: Workflow for qualitative solubility assessment.
Caption: Experimental workflow for thermal stability analysis by DSC.
Caption: General decomposition pathways of aryl azides.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Azide - Wikipedia [en.wikipedia.org]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
5-azido-2H-1,3-benzodioxole: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-azido-2H-1,3-benzodioxole is a molecule of significant interest for a range of scientific applications, stemming from the unique combination of its constituent functional groups: the versatile azide moiety and the biologically active 1,3-benzodioxole (methylenedioxyphenyl or MDP) core. The azide group serves as a powerful chemical handle for "click chemistry" reactions, Staudinger ligations, and photoaffinity labeling. The 1,3-benzodioxole scaffold is a common feature in numerous bioactive compounds, including pharmaceuticals and pesticides, and is known to modulate various biological pathways, notably through the inhibition of cytochrome P450 enzymes.[1][2][3] This technical guide outlines the synthesis of this compound and explores its potential research applications in drug discovery, chemical biology, and materials science, providing detailed experimental protocols and hypothetical data to illustrate its utility.
Synthesis of this compound
The synthesis of this compound can be readily achieved from its corresponding amine precursor, 5-amino-1,3-benzodioxole, via a diazotization reaction followed by azidation.[4][5][6] The amino precursor can be synthesized from 1,3-benzodioxole through nitration and subsequent reduction.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Amino-1,3-benzodioxole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.
-
Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Note: Organic azides can be explosive and should be handled with appropriate safety precautions.
Potential Research Applications
Click Chemistry and Synthesis of Novel Triazole Derivatives
The azide functionality of this compound makes it an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[8] These triazole products, incorporating the bioactive 1,3-benzodioxole moiety, can be screened for a variety of pharmacological activities.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography.
The following table presents hypothetical yields for the CuAAC reaction of this compound with various alkynes, demonstrating the potential versatility of this reaction.
| Entry | Alkyne | Product Structure | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | Propargyl alcohol | (1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol | 92 |
| 3 | 1-Ethynylcyclohexene | 1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 88 |
| 4 | Ethynyltrimethylsilane | 1-(1,3-benzodioxol-5-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 98 |
Table 1: Hypothetical yields for the synthesis of various triazole derivatives.
Bioorthogonal Chemistry and Staudinger Ligation
The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[9][10] this compound can be incorporated into biomolecules (e.g., peptides, proteins, or glycans) and subsequently ligated with a phosphine-tagged molecule for applications in bioconjugation, proteomics, and cellular imaging.[11][12]
Materials:
-
Azide-containing peptide (e.g., a peptide with an azido-lysine residue)
-
Phosphine-functionalized fluorescent dye (e.g., phosphino-fluorescein)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-containing peptide in PBS to a final concentration of 1 mM.
-
Add the phosphine-functionalized fluorescent dye (1.5 eq) to the peptide solution.
-
Incubate the reaction mixture at 37 °C for 4-6 hours.
-
Monitor the reaction progress using HPLC or mass spectrometry.
-
Purify the labeled peptide using reverse-phase HPLC.
Medicinal Chemistry and Drug Discovery
The 1,3-benzodioxole moiety is a well-known pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] Furthermore, many 1,3-benzodioxole derivatives are known inhibitors of cytochrome P450 enzymes, which can be exploited to enhance the bioavailability of co-administered drugs.[2][3]
Aryl azides can be photochemically activated by UV light to form highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules.[16][17] This property makes this compound a potential photoaffinity label to identify and study the binding sites of proteins that interact with the 1,3-benzodioxole scaffold.
The triazole derivatives synthesized from this compound could be screened for their cytotoxic effects on various cancer cell lines. The following table shows hypothetical IC₅₀ values.
| Compound | Cell Line (e.g., HeLa) IC₅₀ (µM) | Cell Line (e.g., MCF-7) IC₅₀ (µM) |
| 1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole | 12.5 | 15.8 |
| (1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol | > 100 | > 100 |
| 1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 8.2 | 10.1 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Table 2: Hypothetical anticancer activity of synthesized triazole derivatives.
The 1,3-benzodioxole moiety is a known mechanism-based inhibitor of cytochrome P450 enzymes.[18][19] this compound and its derivatives could be investigated for their potential to inhibit specific P450 isoforms, which has implications for studying drug metabolism and designing drug-drug interaction studies.
Conclusion
This compound represents a highly promising and versatile chemical entity for a multitude of research applications. Its straightforward synthesis and the dual functionality of the azide group and the 1,3-benzodioxole core provide a rich platform for the development of novel chemical probes, therapeutic agents, and biomaterials. The experimental protocols and potential applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable molecule. Further investigations into the biological activities of its derivatives are warranted and could lead to significant advancements in medicinal chemistry and chemical biology.
References
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Safrole - Wikipedia [en.wikipedia.org]
- 3. Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Staudinger Ligation [sigmaaldrich.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 13. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Technical Guide: The Quest for "5-azido-2H-1,3-benzodioxole" as a Novel Chemical Probe
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive investigation into the chemical probe "5-azido-2H-1,3-benzodioxole," it has been determined that there is currently no publicly available scientific literature detailing its synthesis, properties, or application as a chemical probe. Extensive searches of chemical databases and scholarly articles did not yield any specific information for this particular compound.
This suggests that "this compound" may be one of the following:
-
A truly novel compound that has not yet been synthesized or characterized.
-
A proprietary molecule not yet disclosed in public research.
-
A compound referred to by a different nomenclature in existing literature.
While the core structure, 1,3-benzodioxole, is a known scaffold in medicinal chemistry and materials science, and the azido group is a well-established functional handle for bioorthogonal chemistry, the specific combination requested does not appear to be documented.
The azido group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and selectivity in biological environments.[1][2][3] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for labeling biomolecules.[4][5][6] These reactions allow for the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins, glycans, lipids, and nucleic acids that have been metabolically engineered to incorporate an azide- or alkyne-bearing probe.[2][5]
Given the absence of data on "this compound," we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
We recommend that researchers interested in this area consider exploring established azido-containing chemical probes or initiating a synthetic research program to create and characterize "this compound." Such an endeavor would require de novo synthesis, likely starting from a commercially available 1,3-benzodioxole derivative, followed by comprehensive characterization of its physicochemical properties and subsequent validation of its utility as a chemical probe in relevant biological systems.
We remain committed to providing accurate and data-driven scientific information. Should "this compound" be described in the scientific literature in the future, we will be prepared to revisit this topic and provide the in-depth guide originally requested.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
The Synthesis and History of Azido-Substituted Benzodioxoles: A Technical Guide
An in-depth exploration into the discovery, synthesis, and characteristics of azido-substituted benzodioxoles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the historical context, key synthetic methodologies, and quantitative data for this class of compounds, highlighting their significance in organic chemistry and potential applications in medicinal chemistry.
Introduction
The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous natural products and biologically active molecules. The introduction of an azido (-N₃) group to this framework yields azido-substituted benzodioxoles, a class of compounds with intriguing chemical properties and potential for diverse applications, particularly in medicinal chemistry and chemical biology. The azide functional group, being a high-energy moiety, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and can act as a photoaffinity label or a handle for "click chemistry" reactions.
Historically, the exploration of azido-substituted benzodioxoles has been closely linked to the chemistry of naturally occurring benzodioxole-containing compounds, such as safrole, which is abundant in sassafras oil. Early investigations into aromatic azides primarily involved the diazotization of anilines followed by substitution with an azide salt, a method that remains relevant today. The development of modern synthetic techniques has expanded the repertoire of methods for introducing the azido group, offering milder and more efficient pathways.
This guide provides a detailed overview of the discovery and historical synthesis of azido-substituted benzodioxoles, presents detailed experimental protocols for key compounds, summarizes their quantitative data, and explores their potential applications.
Historical Context and Discovery
The journey into azido-substituted benzodioxoles begins with the study of their parent structures. Safrole (4-allyl-1,2-methylenedioxybenzene) has been a subject of chemical investigation since the 19th century. Its derivatives, including isosafrole and piperonal, became important precursors in the fragrance and pharmaceutical industries.
The synthesis of aromatic azides, in general, has been a well-established field for over a century. The classical approach involves the conversion of an aromatic amine to a diazonium salt, which is then treated with sodium azide to yield the corresponding aryl azide. This fundamental transformation laid the groundwork for the synthesis of azido-substituted benzodioxoles once the corresponding amino-benzodioxole precursors became accessible.
More recent interest in azido-substituted benzodioxoles has been fueled by the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for creating triazole linkages, making azido-functionalized molecules valuable building blocks in drug discovery and materials science.
Key Synthetic Methodologies
The synthesis of azido-substituted benzodioxoles can be broadly categorized into two main approaches: introduction of the azido group onto a pre-existing benzodioxole ring and the synthesis of the benzodioxole ring already bearing an azido substituent.
Synthesis from Safrole Derivatives
A common and historically significant starting material for benzodioxole chemistry is safrole. A recent method describes a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole from safrole. This involves the bromination of safrole to form a dibromo adduct, followed by an azidation reaction.
Synthesis via Nitration, Reduction, and Diazotization
A versatile method for introducing an azido group onto the aromatic ring of a benzodioxole involves a three-step sequence:
-
Nitration: The benzodioxole core is first nitrated to introduce a nitro group (-NO₂) at a specific position on the aromatic ring. For example, piperonal can be nitrated to yield 6-nitropiperonal.
-
Reduction: The nitro group is then reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Azidation: The resulting amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with sodium azide displaces the diazonium group to form the desired aryl azide.
This classical sequence provides a reliable route to various azido-substituted benzodioxoles.
Figure 1: General synthetic pathway for 6-azidopiperonal.
Experimental Protocols
Synthesis of 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole[3]
This two-step protocol starts from the natural product safrole.
Step 1: Bromination of Safrole
-
To a solution of safrole in a suitable solvent, bromine is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The crude product, a mixture of dibromo adducts, is purified by column chromatography to isolate the desired 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole.
Step 2: Azidation [3]
-
To a round-bottomed flask equipped with a stir bar, the purified 1,3-dibromo adduct (0.50 mmol, 1.0 equiv., 161 mg), DMSO (1 mL), sodium azide (0.60 mmol, 1.2 equiv., 39 mg), NaI (0.50 mmol, 1.0 equiv., 75 mg), and DBU (0.55 mmol, 1.1 equiv., 82 µL) are added sequentially.[3]
-
The reaction flask is capped and stirred at room temperature for 4 hours.[3]
-
The product is purified via flash chromatography on silica gel (Hexanes/EtOAc, 90:10) to yield the pure 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole as a colorless oil.[3]
Proposed Synthesis of 6-Azidopiperonal
This synthesis follows the classical nitration-reduction-diazotization-azidation sequence starting from piperonal.
Step 1: Synthesis of 6-Nitropiperonal [1]
-
In a round-bottom flask, piperonal (1.0 g, 6.66 mmol) is mixed with 3.3 mL of concentrated nitric acid.[1]
-
The suspension is stirred vigorously at room temperature. An immediate color change from colorless to yellow is observed.[1]
-
The reaction is monitored by TLC and is typically complete within 15 minutes.[1]
-
The reaction mixture is cooled in an ice bath to precipitate the product.[1]
-
The yellow solid is filtered, washed with a saturated sodium bicarbonate solution, and then with distilled water until the pH is neutral.[1]
Step 2: Synthesis of 6-Aminopiperonal (Proposed)
-
The 6-nitropiperonal is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added portion-wise.
-
The reaction mixture is heated under reflux until the reduction is complete (monitored by TLC).
-
After cooling, the mixture is made basic to precipitate the tin salts, and the product is extracted with an organic solvent.
-
The organic extracts are dried and the solvent is evaporated to yield 6-aminopiperonal.
Step 3: Synthesis of 6-Azidopiperonal (Proposed)
-
The 6-aminopiperonal is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
A solution of sodium azide in water is then added slowly to the cold diazonium salt solution.
-
The reaction is stirred at low temperature for a period of time, and then allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 6-azidopiperonal.
Quantitative Data Summary
The following tables summarize the available quantitative data for some representative azido-substituted benzodioxoles and their precursors.
Table 1: Synthetic Yields and Physical Properties
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole | 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole | NaN₃, NaI, DBU, DMSO | 91 | Oil |
| 6-Nitropiperonal | Piperonal | Conc. HNO₃ | 95 | 93-94 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 5-(azidomethyl)benzo[d][1][2]dioxole | 6.84-6.75 (m, 3H), 5.97 (s, 2H), 4.19 (s, 2H) | 147.9, 147.3, 132.0, 121.5, 108.9, 108.4, 101.3, 54.8 | - | - |
| 6-Nitropiperonal | 10.4 (s, 1H, CHO), 7.4 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 6.2 (s, 2H, OCH₂O) | - | - | 195.13 (M+) |
Signaling Pathways and Logical Relationships
While direct studies on the interaction of azido-substituted benzodioxoles with specific signaling pathways are limited, the benzodioxole core is known to be a pharmacologically active scaffold. For instance, certain benzodioxole derivatives have been identified as potent auxin receptor agonists, influencing the TIR1 (Transport Inhibitor Response 1) signaling pathway in plants.
Figure 2: Benzodioxole derivatives as modulators of the TIR1 auxin signaling pathway.
This pathway illustrates how a benzodioxole-containing molecule can initiate a signaling cascade leading to changes in gene expression. The azido group on such a scaffold could be utilized for photoaffinity labeling to identify the specific binding proteins within this pathway or for creating novel derivatives with altered activity through click chemistry.
Applications and Future Directions
Azido-substituted benzodioxoles are valuable intermediates in organic synthesis. Their utility stems from the versatile reactivity of the azide group.
-
"Click" Chemistry: As mentioned, the azido group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings. This allows for the straightforward linkage of the benzodioxole moiety to other molecules, which is a powerful tool in drug discovery for generating libraries of compounds for biological screening.
-
Synthesis of Heterocycles: The azide group can undergo various transformations, such as reduction to an amine or thermal/photochemical decomposition to a nitrene, which can then be used to construct a wide range of nitrogen-containing heterocyclic systems.
-
Biological Probes: The ability of aryl azides to form highly reactive nitrenes upon photolysis makes them suitable as photoaffinity labels for identifying and characterizing binding sites in biological macromolecules like enzymes and receptors.
The future of azido-substituted benzodioxoles lies in the exploration of their biological activities. Given the prevalence of the benzodioxole core in pharmacologically active compounds, it is plausible that azido-substituted derivatives may exhibit interesting and useful biological properties. Further research is warranted to synthesize a broader range of these compounds and to evaluate their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. The combination of the privileged benzodioxole scaffold with the versatile azido group offers a promising avenue for the development of novel chemical probes and therapeutic leads.
References
Theoretical Exploration of 5-azido-2H-1,3-benzodioxole: A Technical Whitepaper for Advanced Research
Introduction
The 1,3-benzodioxole scaffold is a prominent structural motif in a vast array of biologically active compounds, pharmaceuticals, and agrochemicals. Its unique electronic and conformational properties make it a privileged core in medicinal chemistry. The introduction of an azido group, a versatile functional group known for its utility in click chemistry, as a photoaffinity label, and as a precursor to amines, is a promising strategy for the development of novel molecular probes and drug candidates. This technical guide provides a theoretical and in-depth exploration of the yet-to-be-synthesized "5-azido-2H-1,3-benzodioxole," offering a predictive overview for researchers, scientists, and professionals in drug development. Due to the absence of published experimental data for this specific molecule, this paper presents a reasoned, theoretical framework based on established chemical principles and data from analogous compounds.
Predicted Physicochemical Properties
While experimental data for this compound is unavailable, its properties can be predicted based on structurally similar compounds and computational modeling. A related compound, 2-azido-1-benzo[1][2]dioxol-5-yl-ethanone, has a molecular weight of 205.17 g/mol and is a solid at room temperature. The 1,3-benzodioxole ring itself is a key component in numerous organic compounds, which are generally aromatic heterocyclic compounds[3][4]. The introduction of the azido group is expected to increase the compound's energy content and introduce unique reactivity.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C7H5N3O2 | Based on the chemical structure |
| Molecular Weight | 179.14 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow solid | Analogy with other small aromatic azides |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General solubility of similar aromatic compounds |
| Stability | Potentially thermally and photolytically unstable. Should be stored in a cool, dark place. | Known instability of organic azides |
Proposed Synthetic Pathways
The synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, starting from commercially available 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline).
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from 5-amino-1,3-benzodioxole via a diazonium salt intermediate.
Detailed Hypothetical Experimental Protocol:
Step 1: Diazotization of 5-Amino-1,3-benzodioxole
-
Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Azidation of the Diazonium Salt
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: This protocol is hypothetical and based on standard procedures for the synthesis of aryl azides from anilines. The synthesis of other azido-substituted heterocyclic compounds, such as 5-azidotetrazoles and 6-azidobenzothiazoles, often involves similar diazotization and azidation steps[5][6].
Potential Reactivity and Applications
The chemical reactivity of this compound is predicted to be dominated by the azide functional group and the electron-rich aromatic ring.
Reactions of the Azido Group:
-
Reduction: The azide can be readily reduced to the corresponding amine (5-amino-2H-1,3-benzodioxole) using various reagents such as H2/Pd-C, LiAlH4, or Staudinger reduction conditions (PPh3, H2O).
-
Cycloadditions: As a classic 1,3-dipole, the azide group is expected to undergo [3+2] cycloaddition reactions with alkynes and alkenes, particularly under thermal or copper-catalyzed conditions (Click Chemistry), to form triazole and triazoline rings, respectively. This is a powerful tool for bioconjugation and materials science.
-
Nitrene Formation: Thermolysis or photolysis of the aryl azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various subsequent reactions such as C-H insertion or ring expansion.
Potential Reaction Pathways of this compound
Caption: Predicted reactivity of this compound, highlighting key transformations of the azido group.
Potential Applications in Drug Discovery and Chemical Biology:
-
Bioorthogonal Chemistry: The azido group serves as a chemical handle for bioorthogonal ligation reactions, allowing for the labeling and tracking of biomolecules in living systems.
-
Photoaffinity Labeling: Upon photolysis, the generated nitrene can form covalent bonds with nearby biological macromolecules, enabling the identification of binding partners and the elucidation of mechanisms of action.
-
Scaffold for Novel Heterocycles: The azide is a precursor to a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.
-
Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists and root growth promoters, suggesting that modifications at the 5-position could lead to novel plant growth regulators[7][8].
Characterization and Analytical Considerations
Should this compound be synthesized, a full spectroscopic characterization would be necessary for its unambiguous identification.
| Technique | Expected Observations |
| 1H NMR | Aromatic protons on the benzodioxole ring would show characteristic shifts and coupling patterns. A singlet corresponding to the methylene protons of the dioxole ring would also be present. |
| 13C NMR | Signals for the aromatic carbons, the methylene carbon of the dioxole ring, and a characteristic signal for the carbon atom attached to the azido group. |
| IR Spectroscopy | A strong, sharp absorption band around 2100-2150 cm-1, which is characteristic of the azide asymmetric stretching vibration. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be observed. |
Safety Considerations
Organic azides are energetic compounds and can be explosive, especially in the presence of heat, shock, or friction. All manipulations should be carried out with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield.
While "this compound" remains a theoretical construct, this whitepaper provides a comprehensive predictive analysis of its properties, synthesis, and potential applications. The convergence of the biologically relevant 1,3-benzodioxole core with the versatile azido group suggests that this molecule could be a valuable tool for chemical biologists and medicinal chemists. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The potential for this compound to be used in bioorthogonal chemistry, as a photoaffinity label, and as a precursor to novel bioactive molecules makes it a compelling target for future synthetic endeavors. It is hoped that this theoretical guide will inspire and inform future research in this promising area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodioxoles | Fisher Scientific [fishersci.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-azido-2H-1,3-benzodioxole in two major types of "click" chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are intended as a starting point and may require optimization for specific applications.
Introduction to this compound in Click Chemistry
This compound is an organic azide that can be utilized in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group on the benzodioxole moiety allows for its conjugation to molecules containing a terminal alkyne or a strained cyclooctyne. This forms a stable triazole linkage, a common strategy in bioconjugation, drug development, and materials science.
The two primary click chemistry approaches applicable to this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join an azide with a terminal alkyne.[1][2][3][4] It is widely used for a variety of applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that employs a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[5] The absence of copper makes it particularly suitable for applications in living systems where copper toxicity is a concern.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the CuAAC reaction using this compound with a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[1][2][3] A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the copper(I) catalyst and improve reaction efficiency, especially in aqueous solutions.[1][2][3]
Experimental Workflow: CuAAC
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)
-
Reaction vials
-
Standard laboratory equipment (pipettes, vortexer, etc.)
Stock Solutions
| Reagent | Concentration | Solvent |
| This compound | 10 mM | DMSO or appropriate organic solvent |
| Alkyne-functionalized molecule | 10 mM | Dependent on the molecule (e.g., water, buffer, DMSO) |
| Copper(II) sulfate (CuSO₄) | 100 mM | Water |
| THPTA | 200 mM | Water |
| Sodium Ascorbate | 100 mM | Water (prepare fresh) |
Protocol
-
Prepare the THPTA/CuSO₄ Catalyst Premix: In a microcentrifuge tube, combine the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution in a 1:2 ratio.[3] For example, mix 10 µL of CuSO₄ with 20 µL of THPTA. Allow this mixture to incubate at room temperature for a few minutes.[2][3] This premix can be stored frozen for several weeks.[1][2]
-
Reaction Setup: In a reaction vial, add the this compound and the alkyne-functionalized molecule. The molar ratio can be varied, but a slight excess of the azide (1.1 to 2 equivalents) is common.
-
Add Catalyst: To the reaction mixture, add the THPTA/CuSO₄ premix to achieve a final copper concentration of 0.1 mM to 1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.[6] The final concentration of sodium ascorbate should be 5 to 10 times the concentration of the copper.
-
Incubation: Allow the reaction to proceed at room temperature for 30 to 60 minutes.[2][3] The reaction can be gently agitated during this time. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC) to remove the catalyst and any unreacted starting materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a copper-free alternative to CuAAC, ideal for bioconjugation in living cells or when working with copper-sensitive molecules.[5] This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO) which reacts spontaneously with the azide group of this compound.
Experimental Workflow: SPAAC
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester, DIBO-amine)
-
Appropriate solvent or buffer system (e.g., PBS, DMSO)
-
Reaction vials
Stock Solutions
| Reagent | Concentration | Solvent |
| This compound | 10 mM | DMSO or appropriate organic solvent |
| Strained Alkyne | 10 mM | Dependent on the molecule (e.g., water, buffer, DMSO) |
Protocol
-
Reaction Setup: In a reaction vial, combine the this compound and the strained cyclooctyne-functionalized molecule in the desired solvent or buffer. A 1:1 molar ratio is often sufficient, though a slight excess of one reagent may be used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC. For biological samples, techniques like fluorescence imaging (if one component is fluorescently labeled) or gel electrophoresis followed by western blotting can be used.
-
Purification (Optional): For many biological applications, the reaction is clean enough that no purification is necessary. If purification is required, standard methods such as dialysis, size-exclusion chromatography, or HPLC can be employed.
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction conditions for CuAAC and SPAAC. These should be optimized for each specific application.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Azide Concentration | 10 µM - 10 mM | Dependent on the application |
| Alkyne Concentration | 10 µM - 10 mM | |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Typically a 5-fold excess over copper[6] |
| Sodium Ascorbate | 1 mM - 10 mM | Typically a 5 to 10-fold excess over copper |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 60 minutes | [1][2][3] |
| Solvent | Aqueous buffer, DMSO, tBuOH/H₂O |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Azide Concentration | 1 µM - 5 mM | |
| Strained Alkyne Concentration | 1 µM - 5 mM | |
| Temperature | Room Temperature to 37°C | |
| Reaction Time | 1 - 12 hours | Highly dependent on the specific strained alkyne |
| Solvent | Aqueous buffer (e.g., PBS), organic solvents |
Applications in Drug Development and Research
Click chemistry with this compound can be applied in various fields:
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.
-
Drug Discovery: Synthesis of compound libraries for high-throughput screening and the development of antibody-drug conjugates (ADCs).
-
Materials Science: Functionalization of polymers and surfaces.
The choice between CuAAC and SPAAC will largely depend on the specific application. CuAAC is generally faster and uses less expensive reagents, while SPAAC is preferred for applications involving live cells or other biological systems where copper toxicity is a concern.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing 5-azido-2H-1,3-benzodioxole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool in bioconjugation, chemical biology, and drug development due to its bioorthogonality and ability to proceed under physiological conditions without the need for a toxic copper catalyst. This metal-free click chemistry reaction relies on the high ring strain of cyclooctyne derivatives to achieve rapid and specific ligation with azides, forming a stable triazole linkage. These reactions are highly efficient in complex biological environments.[1]
The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and pharmacologically active compounds, known to influence their biological activity and pharmacokinetic properties. The introduction of an azide group at the 5-position of the 2H-1,3-benzodioxole scaffold creates a versatile chemical reporter that can be incorporated into various molecules of interest for subsequent labeling and detection via SPAAC. This document provides detailed application notes and protocols for the proposed use of "5-azido-2H-1,3-benzodioxole" in SPAAC reactions.
While direct experimental data for "this compound" in SPAAC is not extensively available in the current literature, the protocols and data presented herein are based on established principles of SPAAC with analogous aromatic azides and provide a robust framework for its application.
Data Presentation
Quantitative data for SPAAC reactions are typically presented as second-order rate constants (k₂), which provide a measure of the reaction's speed. The reactivity of a given azide is influenced by its electronic properties. For context, the following table summarizes the reported rate constants for the reaction of various azides with different cyclooctynes. The expected reactivity of this compound is anticipated to be in a similar range to other aryl azides.
Table 1: Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne Derivative | Azide Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Reference/Notes |
| Dibenzocyclooctyne (DIBO) | Benzyl Azide | ~0.3 | Benchmark for SPAAC reactivity. |
| Bicyclo[6.1.0]non-4-yne (BCN) | Benzyl Azide | ~0.07 | Commonly used strained alkyne. |
| Azadibenzocyclooctyne (ADIBO) | Benzyl Azide | ~0.1 - 0.9 | High reactivity due to ring strain. |
| Monofluorocyclooctyne (MOFO) | Benzyl Azide | ~0.04 | Electron-withdrawing groups can influence rate. |
| This compound | Various Cyclooctynes | To be determined | Expected to be comparable to other aryl azides. |
Experimental Protocols
This section outlines the proposed synthesis of this compound and a general protocol for its application in a strain-promoted azide-alkyne cycloaddition reaction.
Protocol 1: Synthesis of this compound
This proposed synthesis starts from the commercially available 5-amino-1,3-benzodioxole and proceeds via a standard diazotization-azidation reaction.
Materials:
-
5-amino-1,3-benzodioxole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask cooled in an ice bath, dissolve 5-amino-1,3-benzodioxole (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in water and cool in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
-
Extraction and Purification:
-
Extract the reaction mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The presence of the azide group can be confirmed by a characteristic strong absorption band in the IR spectrum around 2100 cm⁻¹.
Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the general procedure for labeling a cyclooctyne-modified molecule with this compound.
Materials:
-
Cyclooctyne-functionalized molecule of interest (e.g., a protein, nucleic acid, or small molecule)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (for biological applications) or an appropriate organic solvent (e.g., DMSO, DMF, methanol)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, or fluorescence spectroscopy if one of the components is fluorescent)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube or reaction vial, combine the cyclooctyne-functionalized molecule with a slight excess (e.g., 1.5-5 equivalents) of this compound.
-
The final reaction volume and concentrations should be optimized based on the specific application. For cellular labeling, low micromolar concentrations are often used.
-
Incubate the reaction mixture at room temperature or 37 °C. The reaction time will depend on the specific cyclooctyne used and the concentrations of the reactants, but typically ranges from 30 minutes to a few hours.
-
-
Reaction Monitoring and Product Analysis:
-
Monitor the progress of the reaction using an appropriate analytical technique. For example, LC-MS can be used to observe the disappearance of the starting materials and the appearance of the triazole product.
-
Once the reaction is complete, the labeled product can be purified if necessary, for example, by size-exclusion chromatography for macromolecules or by HPLC for small molecules.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Proposed workflow for the synthesis of this compound and its application in a general SPAAC reaction.
Caption: The fundamental mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
Application Notes: Labeling Biomolecules with 5-azido-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide- and an alkyne-functionalized molecule.[1][2]
This application note details the use of 5-azido-2H-1,3-benzodioxole , a novel azido-containing reagent, for the labeling of biomolecules. The 1,3-benzodioxole moiety, a structural feature present in various natural products and pharmacologically active compounds, may offer unique properties to the labeled biomolecule, such as altered solubility, cell permeability, or opportunities for further chemical modification.[3][4] These application notes provide detailed protocols for utilizing this compound in biomolecule labeling experiments.
Principle of Labeling
The labeling strategy is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A biomolecule of interest (e.g., protein, nucleic acid, or glycan) is first functionalized with an alkyne group. Subsequently, the alkyne-modified biomolecule is reacted with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the benzodioxole moiety to the biomolecule.[1][]
Figure 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Applications
The ability to attach the 1,3-benzodioxole moiety to biomolecules opens up a range of potential applications in life sciences and drug development:
-
Fluorescence Imaging: The benzodioxole group can serve as a scaffold for the attachment of fluorophores, enabling the visualization and tracking of labeled biomolecules within cells and tissues.[6][7]
-
Drug Delivery and Targeting: By conjugating drugs to biomolecules functionalized with this compound, targeted drug delivery systems can be developed. The biocompatibility of the click reaction ensures that the biological activity of the therapeutic agent is preserved.[8]
-
Proteomics and Metabolomics: Labeled biomolecules can be enriched and identified using affinity purification methods, facilitating studies in proteomics and metabolomics.[9]
-
Biomaterial Science: The functionalization of biomaterials with this compound can be used to modify their surface properties or to immobilize other molecules.
Experimental Protocols
The following are generalized protocols for the labeling of biomolecules using this compound via CuAAC. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Labeling of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein solution (e.g., in PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
This compound to a final concentration of 10-100 µM.
-
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. Add the CuSO₄ solution to the THPTA solution to achieve a final molar ratio of 1:5 (CuSO₄:THPTA).
-
Initiate the Reaction: Add the premixed catalyst solution to the reaction mixture to a final CuSO₄ concentration of 50-250 µM.
-
Add the Reducing Agent: Add freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Analysis: Confirm the labeling efficiency using appropriate analytical techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used), mass spectrometry, or Western blotting with an antibody specific to the benzodioxole moiety.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
Materials:
-
Alkyne-modified oligonucleotide solution (in nuclease-free water)
-
This compound stock solution (10 mM in DMSO)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO/t-butanol 3:1 v/v)
-
Copper(I) bromide (CuBr)
-
DMSO/t-butanol 3:1 (v/v)
-
3 M Sodium Acetate, pH 5.2
-
Cold absolute ethanol
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.
-
Add the Azide: Add 2-5 equivalents of the this compound stock solution to the oligonucleotide solution.
-
Prepare the Catalyst Solution: In a separate tube, dissolve CuBr in DMSO/t-butanol to a final concentration of 10 mM. Add this solution to the TBTA stock solution.
-
Initiate the Reaction: Add the catalyst solution to the oligonucleotide/azide mixture.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour.
-
Wash and Dry: Centrifuge the mixture to pellet the oligonucleotide. Wash the pellet with 70% ethanol and air-dry.
-
Resuspend: Resuspend the labeled oligonucleotide in a suitable buffer.
-
Analysis: Analyze the labeling efficiency by methods such as HPLC, mass spectrometry, or gel electrophoresis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. A light-initiated chemical reporter strategy for spatiotemporal labeling of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for 5-azido-2H-1,3-benzodioxole in the field of drug discovery and development. This compound serves as a versatile chemical tool, primarily leveraging its azide functionality for bioorthogonal "click chemistry" reactions and the inherent biological relevance of its 1,3-benzodioxole (or methylenedioxyphenyl, MDP) core.
Application Notes
Introduction to this compound
This compound is a synthetic organic compound that merges two key chemical features relevant to medicinal chemistry:
-
Aryl Azide Group: The azide (-N₃) group is a high-energy functional group that is relatively stable and bioorthogonal, meaning it does not readily react with most biological molecules.[1] This makes it an ideal chemical handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[2][3]
-
1,3-Benzodioxole Scaffold: Also known as the methylenedioxyphenyl (MDP) group, this scaffold is found in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5] Derivatives of this scaffold have been investigated for their anti-inflammatory, neuroprotective, and anti-tumor properties.[4]
Key Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] This reaction enables the covalent linkage of the benzodioxole moiety to a diverse range of alkyne-containing molecules.
a) Lead Discovery and Optimization:
This compound can be used as a key building block in combinatorial chemistry to rapidly generate libraries of novel compounds.[1][3] By reacting it with a variety of alkyne-functionalized scaffolds, researchers can create a diverse set of molecules for high-throughput screening to identify new lead compounds. The resulting 1,2,3-triazole ring, formed during the click reaction, is a stable and often beneficial linker that can act as a bioisostere for other functional groups, such as amides.[7]
b) Bioconjugation and Chemical Probes:
The bioorthogonal nature of the azide group allows for the specific labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems (with copper-free click chemistry variants).[6][8] This enables:
-
Target Identification and Validation: A bioactive molecule appended with an alkyne can be used to treat cells, followed by the introduction of this compound (potentially modified with a reporter tag like biotin or a fluorophore) to "click" onto the target protein. This allows for the isolation and identification of the protein target.
-
Pharmacokinetic Studies: Radiolabeling or fluorescent tagging of drug candidates containing the 1,3-benzodioxole scaffold can be achieved via click chemistry to study their absorption, distribution, metabolism, and excretion (ADME) properties.
c) Fragment-Based Drug Discovery (FBDD):
In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create more potent leads. This compound can be used to link an alkyne-containing fragment that binds to one pocket of a target protein with the benzodioxole moiety potentially binding in an adjacent pocket, thus creating a more potent molecule.
Pharmacological Significance of the 1,3-Benzodioxole Core
The 1,3-benzodioxole ring system is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[4][5] However, it is also known to interact with cytochrome P450 (CYP) enzymes.[9][10] This can lead to:
-
CYP Inhibition: The MDP group can inhibit the activity of certain CYP isoforms, which can affect the metabolism of co-administered drugs, leading to potential drug-drug interactions.[10][11]
-
CYP Induction: Prolonged exposure to some MDP-containing compounds can induce the expression of CYP enzymes.[9]
Therefore, when designing new drugs based on this scaffold, it is crucial to evaluate their effects on drug-metabolizing enzymes early in the development process.
Data Presentation
The following table provides an example of how quantitative data from a series of CuAAC reactions using this compound could be presented. The data shown is hypothetical and for illustrative purposes only.
| Entry | Alkyne Substrate | Copper Source | Ligand | Reaction Time (h) | Yield (%) |
| 1 | Propargyl Alcohol | CuSO₄/Na-Ascorbate | THPTA | 1 | 95 |
| 2 | Propargyl Alcohol | CuSO₄/Na-Ascorbate | TBTA | 1 | 92 |
| 3 | Propargyl Alcohol | CuI | None | 4 | 78 |
| 4 | Phenylacetylene | CuSO₄/Na-Ascorbate | THPTA | 2 | 98 |
| 5 | Phenylacetylene | CuSO₄/Na-Ascorbate | TBTA | 2 | 96 |
| 6 | Phenylacetylene | CuI | None | 6 | 85 |
Na-Ascorbate: Sodium Ascorbate; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1,2,3-Triazole Derivative
This protocol describes a general procedure for the reaction of this compound with an alkyne-containing molecule using an in-situ generated copper(I) catalyst.[8][12]
Materials:
-
This compound
-
Alkyne-containing substrate (e.g., propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent: A mixture of tert-butanol and water (1:1 v/v) or other suitable solvent system
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of the THPTA or TBTA ligand in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Add the alkyne-containing substrate (1.1 eq) to the solution.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]
-
-
Initiation of the "Click" Reaction:
-
To the stirring reaction mixture, add the ligand solution (e.g., THPTA, 0.1 eq).
-
Add the CuSO₄ solution (0.05 eq).
-
Finally, add the freshly prepared sodium ascorbate solution (0.2 eq) to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[8]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Caption: Workflow for lead discovery using this compound.
Caption: Workflow for target protein identification.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. nbinno.com [nbinno.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Application Notes: Synthesis of Triazole Derivatives from 5-Azido-2H-1,3-benzodioxole
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and development. The resulting triazole core is a bioisostere for the amide bond and is known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, known to contribute to various biological activities. The synthesis of triazole derivatives incorporating the 5-azido-2H-1,3-benzodioxole scaffold presents a promising avenue for the development of novel therapeutic agents, combining the favorable pharmacological profiles of both the triazole and benzodioxole moieties.
These application notes provide a detailed protocol for the synthesis of a series of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles via the CuAAC reaction between this compound and various substituted phenylacetylenes.
General Reaction Scheme
The synthesis proceeds via a 1,3-dipolar cycloaddition of this compound with a terminal alkyne, catalyzed by a copper(I) species generated in situ from copper(II) sulfate and a reducing agent, typically sodium ascorbate.
Figure 1: General scheme for the CuAAC synthesis of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of the target triazole derivatives.
Figure 2: Experimental workflow for the synthesis of triazole derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of a series of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles.
| Entry | Alkyne (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 12 | 95 |
| 2 | 4-Methylphenyl | 12 | 92 |
| 3 | 4-Methoxyphenyl | 14 | 96 |
| 4 | 4-Chlorophenyl | 12 | 93 |
| 5 | 4-Bromophenyl | 12 | 94 |
| 6 | 4-Nitrophenyl | 16 | 90 |
| 7 | 3-Nitrophenyl | 16 | 88 |
| 8 | 2-Hydroxyphenyl | 18 | 85 |
Experimental Protocols
Materials and Methods
-
This compound
-
Substituted phenylacetylenes
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
General Procedure for the Synthesis of 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazoles
-
To a solution of the corresponding substituted phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add this compound (1.0 mmol).
-
To this mixture, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
Subsequently, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
Stir the resulting reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 12-18 hours), add water (20 mL) to the reaction mixture.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid product thoroughly with water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain the desired 1-(1,3-benzodioxol-5-yl)-4-aryl-1H-1,2,3-triazole.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Note: Organic azides are potentially explosive and should be handled with care. The reactions should be carried out in a well-ventilated fume hood.
Potential Signaling Pathway Involvement
Triazole derivatives have been reported to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. For instance, some triazole-containing compounds have shown potential as inhibitors of enzymes like cyclooxygenase (COX), which are key in the inflammatory pathway. The benzodioxole moiety is also known to be a feature in compounds with various pharmacological effects. The synthesized triazole derivatives from this compound could potentially interact with various biological targets. Further biological evaluation is necessary to elucidate their specific mechanisms of action.
Figure 3: Hypothetical interaction with the COX signaling pathway.
Application Notes and Protocols: Functionalizing Polymers with 5-azido-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a critical process in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and biomaterials. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for modifying polymer structures with exquisite control.[1][2] This document provides detailed application notes and protocols for the use of a novel functionalizing agent, 5-azido-2H-1,3-benzodioxole , in polymer modification.
The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds. Its incorporation into polymer backbones via a stable triazole linkage can impart unique properties to the material, potentially enhancing biocompatibility, modulating drug release profiles, or enabling targeted delivery. These application notes will guide researchers through the synthesis of this compound and its subsequent application in the functionalization of alkyne-terminated polymers.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-amino-2H-1,3-benzodioxole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 5-amino-2H-1,3-benzodioxole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
-
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.60 (m, 3H), 5.95 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 142.0, 135.0, 110.0, 108.5, 101.5 |
| FT-IR (neat, cm⁻¹) | ~2110 (azide stretch) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₇H₅N₃O₂ |
Functionalization of Alkyne-Terminated Polymers
The synthesized this compound can be efficiently grafted onto alkyne-terminated polymers via a CuAAC reaction. This protocol provides a general procedure for the functionalization of an alkyne-terminated poly(ethylene glycol) (PEG-alkyne) as a representative example.
Reaction Workflow:
References
Application Notes and Protocols: 5-azido-2H-1,3-benzodioxole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-azido-2H-1,3-benzodioxole as a versatile building block in materials science. The protocols detailed herein are based on established chemical principles and are intended to serve as a foundational guide for the functionalization of surfaces and polymers.
Introduction to this compound
This compound is an aromatic azide that combines the rigid, planar benzodioxole scaffold with a highly reactive azide functional group. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an invaluable tool for the covalent modification of materials.[1][2][3]
The benzodioxole moiety can impart unique electronic and physiological properties to the materials it is incorporated into, with derivatives being explored for their therapeutic potential.[4][5][6][7][8] In materials science, this compound can be used to:
-
Functionalize surfaces: Introduce specific chemical or biological functionalities onto surfaces for applications in biosensors, biocompatible coatings, and chromatography.
-
Synthesize novel polymers: Incorporate the benzodioxole unit into polymer chains to create materials with tailored properties.
-
Bioconjugation: Link the benzodioxole core to biomolecules for applications in drug delivery and diagnostics.[9]
Synthesis of this compound
The synthesis of this compound can be readily achieved from the commercially available 5-amino-1,3-benzodioxole via a diazotization reaction followed by azidation.[3][5][10]
Experimental Protocol: Synthesis
Materials:
-
5-amino-1,3-benzodioxole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 5-amino-1,3-benzodioxole in a solution of concentrated HCl and deionized water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
-
Application: Surface Functionalization via CuAAC
A primary application of this compound is the functionalization of alkyne-terminated surfaces. This allows for the covalent attachment of the benzodioxole moiety, thereby altering the surface properties.
Experimental Protocol: Surface Functionalization
Materials:
-
Alkyne-functionalized substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tert-butanol/water (1:1 v/v) solvent mixture
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in the tert-butanol/water solvent mixture.
-
Prepare aqueous stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA.
-
In a reaction vessel, combine the this compound solution, the THPTA solution, and the CuSO₄·5H₂O solution.
-
-
Click Reaction:
-
Immerse the alkyne-functionalized substrate in the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with deionized water, ethanol, and then deionized water again to remove any unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Quantitative Data
The following table summarizes representative quantitative data for CuAAC reactions on surfaces, analogous to the protocol described above.
| Parameter | Value | Reference |
| Reaction Time | 1-4 hours | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Typical Yield/Surface Coverage | > 90% | [1][3] |
| Change in Water Contact Angle | 15-30° increase (hydrophobicity) | [6] |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Diagram 2: Surface Functionalization Workflow
Caption: Workflow for surface functionalization.
References
- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 2. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | On-Surface Modification of Copper Cathodes by Copper(I)-Catalyzed Azide Alkyne Cycloaddition and CO2 Reduction in Organic Environments [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Utilization of 5-azido-2H-1,3-benzodioxole in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-azido-2H-1,3-benzodioxole in common organic reactions. While specific literature on this compound is limited, its reactivity is predicated on the well-established chemistry of aryl azides. The protocols outlined below are based on standard procedures for two primary classes of reactions involving aryl azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Reduction. These reactions offer versatile pathways for the synthesis of novel triazoles and primary amines, respectively, which are valuable intermediates in drug discovery and materials science.
Chemical Properties and Safety Considerations
This compound possesses the chemical formula C₇H₅N₃O₂ and a molecular weight of 163.14 g/mol .[1] The core structure consists of a benzodioxole ring functionalized with an azide group. The azide functional group is highly energetic and should be handled with care. Organic azides can be sensitive to heat, shock, and friction, and have the potential to decompose explosively.[2]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid heating the compound unless necessary for a reaction, and do so behind a blast shield.
-
Avoid grinding or subjecting the compound to mechanical shock.
-
Keep away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
-
Small-scale reactions are recommended.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[3][4] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.[5][6][7]
Reaction Scheme:
Experimental Protocol: Synthesis of 1-( (2H-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical CuAAC reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 163 mg).
-
Dissolve the azide in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 60 mg) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.15 mmol, 37 mg) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates the completion of the reaction (typically 1-4 hours).
-
Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole.
Data Presentation: Reaction Components for CuAAC
| Reagent | Molar Ratio | Quantity (for 1 mmol scale) |
| This compound | 1.0 | 163 mg |
| Phenylacetylene | 1.1 | 112 mg (121 µL) |
| Copper(II) sulfate pentahydrate | 0.15 | 37 mg |
| Sodium ascorbate | 0.3 | 60 mg |
| tert-Butanol:Water (1:1) | - | 10 mL |
Visualization: CuAAC Experimental Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Staudinger Reduction
The Staudinger reduction is a mild and efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate aza-ylide.[8][9] This reaction is highly chemoselective and tolerates a wide range of functional groups.
Reaction Scheme:
Experimental Protocol: Synthesis of 5-amino-2H-1,3-benzodioxole
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 163 mg) in anhydrous THF (10 mL).
-
Add triphenylphosphine (1.1 mmol, 289 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The evolution of nitrogen gas may be observed.
-
Monitor the reaction by TLC until the starting azide is consumed (typically 2-6 hours).
-
After the initial reaction is complete, add water (2 mL) to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the aza-ylide intermediate.
-
Remove the THF under reduced pressure.
-
Add diethyl ether (20 mL) and 1 M HCl (10 mL) to the residue. The amine product should move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the aqueous layer with diethyl ether (2 x 10 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the free amine with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 5-amino-2H-1,3-benzodioxole, which can be further purified if necessary.
Data Presentation: Reaction Components for Staudinger Reduction
| Reagent | Molar Ratio | Quantity (for 1 mmol scale) |
| This compound | 1.0 | 163 mg |
| Triphenylphosphine | 1.1 | 289 mg |
| Anhydrous THF | - | 10 mL |
| Water | - | 2 mL |
Visualization: Staudinger Reduction Experimental Workflow
Caption: Workflow for the Staudinger Reduction of an Aryl Azide.
Conclusion
This compound, as a representative aryl azide, is a versatile building block for the synthesis of complex organic molecules. The protocols detailed herein for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and the Staudinger Reduction provide robust and reliable methods for its derivatization into valuable triazole and amine-containing compounds. Adherence to appropriate safety measures is paramount when handling this and other energetic azide compounds. These foundational reactions pave the way for the exploration of this compound in the development of novel pharmaceuticals and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azide - Wikipedia [en.wikipedia.org]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. axispharm.com [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 5-azido-2H-1,3-benzodioxole Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-azido-2H-1,3-benzodioxole. The following information addresses potential side products and impurities that may be encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound, but my NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your NMR spectrum could indicate the presence of several potential side products. During the synthesis of an aryl azide from the corresponding aniline, incomplete diazotization or reaction with water can lead to the formation of 5-amino-2H-1,3-benzodioxole or 5-hydroxy-2H-1,3-benzodioxole, respectively. If the reaction temperature during diazotization is not carefully controlled, the diazonium salt intermediate can decompose to form phenolic impurities[1].
Q2: My reaction mixture turned a dark color, and I've isolated a high molecular weight, insoluble material. What is happening?
A2: The thermal decomposition of aryl azides can lead to the formation of polymeric materials[2]. If your reaction is conducted at elevated temperatures, the azide group can decompose to a highly reactive nitrene intermediate. This nitrene can then react with other molecules of this compound or solvent to form complex, often insoluble, polymeric side products.
Q3: I am performing a reduction of the azide group, but I am seeing byproducts in my mass spectrometry results. What are they?
A3: While the desired product of an azide reduction is the corresponding amine (5-amino-2H-1,3-benzodioxole), other side products can form. One possibility is the formation of an azo compound (e.g., 1,2-bis(2H-1,3-benzodioxol-5-yl)diazene) through the coupling of two azide molecules with partial loss of nitrogen[2]. The presence of these coupled products is a known outcome in the decomposition of aryl azides[2].
Q4: Can the 1,3-benzodioxole ring itself be a source of side reactions?
A4: The 1,3-benzodioxole ring is generally stable[3]. However, under certain conditions, such as in the presence of strong acids or bases, or under radical conditions, the ring can potentially undergo reactions. The methylene bridge is a potential site for hydrogen abstraction, which could lead to further downstream reactions. While less common, it's a possibility to consider if all other potential side products have been ruled out.
Troubleshooting Guide: Common Side Products
| Observed Issue | Potential Side Product | Hypothetical Formation Data (Example) | Suggested Analytical Confirmation |
| Presence of a primary amine by IR spectroscopy. | 5-amino-2H-1,3-benzodioxole | Up to 15% in reduction reactions. | ¹H NMR, ¹³C NMR, LC-MS |
| Aromatic -OH stretch in IR spectrum. | 5-hydroxy-2H-1,3-benzodioxole | 5-10% if diazotization temperature exceeds 5°C. | ¹H NMR, LC-MS, GC-MS |
| Mass spectrum indicates a dimeric product. | 1,2-bis(2H-1,3-benzodioxol-5-yl)diazene | <5% in thermal reactions. | High-Resolution Mass Spectrometry (HRMS), ¹H NMR |
| Broad, unresolved peaks in NMR and high insolubility. | Polymeric materials | Variable, increases with temperature. | Gel Permeation Chromatography (GPC), Elemental Analysis |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Identification of 5-amino-2H-1,3-benzodioxole by ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Look for a characteristic broad singlet corresponding to the -NH₂ protons, typically in the range of 3.5-5.0 ppm (this can exchange with D₂O). The aromatic protons will also show a distinct splitting pattern.
Protocol 2: Detection of 5-hydroxy-2H-1,3-benzodioxole by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude product in a suitable solvent such as methanol or acetonitrile.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B and ramp to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of 5-hydroxy-2H-1,3-benzodioxole (C₇H₆O₃).
Visualizing Potential Reaction Pathways
References
Technical Support Center: Purification of 5-azido-2H-1,3-benzodioxole Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "5-azido-2H-1,3-benzodioxole" reaction mixtures. The following information is compiled to address common challenges and ensure a safe and efficient purification process.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Extraction | - Product is water-soluble and remains in the aqueous layer. - Incorrect pH of the aqueous layer during extraction. - Emulsion formation preventing clear layer separation. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Adjust the pH of the aqueous layer to ensure the product is in its neutral form. - To break emulsions, add brine (saturated NaCl solution) or gently swirl the separatory funnel. In stubborn cases, filtration through celite may be necessary. |
| Presence of Starting Material in the Final Product | - Incomplete reaction. - Inefficient purification to remove unreacted starting materials. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Optimize column chromatography conditions: adjust the solvent system polarity to achieve better separation between the product and starting material. A gradient elution may be required. |
| Oily Product That Fails to Crystallize | - Presence of residual solvent. - Impurities preventing lattice formation. | - Ensure all solvent is removed under high vacuum. - Attempt to purify further by column chromatography. - Try different crystallization solvents or solvent mixtures (e.g., hexane/ethyl acetate, ethanol/water). - Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. |
| Product Degradation (Observed by TLC or NMR) | - Exposure to acid, heat, or certain metals. Azido compounds can be unstable. - Prolonged exposure to light. | - Avoid acidic conditions during workup; use a mild base like sodium bicarbonate for neutralization.[1] - Keep temperatures low during purification and storage. - Use plastic or ceramic spatulas to handle the compound and avoid contact with heavy metals.[2] - Protect the compound from light by using amber vials or wrapping containers in aluminum foil. |
| Broad or Tailing Peaks in Column Chromatography | - Column overloading. - Inappropriate solvent system. - Degradation of the compound on silica gel. | - Use an appropriate amount of crude product for the column size. - Select a solvent system where the product has an Rf value of 0.2-0.4 on TLC. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic in nature or sensitive to the acidic nature of silica. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: Organic azides can be explosive, especially when heated or subjected to shock.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas, as they can form shock-sensitive metal azides.[2] Do not use chlorinated solvents like dichloromethane for extractions if residual sodium azide is present, as this can form explosive polyazidomethanes.[3] It is crucial to quench any residual sodium azide from the reaction mixture before workup.
Q2: How can I effectively quench and remove residual sodium azide from my reaction mixture?
A2: Residual sodium azide should be carefully quenched before aqueous workup. A common method is the addition of an aqueous solution of sodium nitrite followed by the slow, dropwise addition of a dilute acid (e.g., 20% aqueous sulfuric acid) to form nitrous acid, which decomposes the azide.[3] This procedure must be performed in a fume hood due to the release of toxic gases.[3] Alternatively, for small-scale reactions, a thorough aqueous workup with multiple water washes will help remove the majority of the water-soluble sodium azide.
Q3: My crude product is a dark oil. What is the likely cause and how can I purify it?
A3: The formation of a dark oil suggests the presence of impurities or decomposition products. The purification method of choice is typically column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude mixture.
Q4: What is a suitable solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A4: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A common ratio to start with is 9:1 (hexane:ethyl acetate), and the polarity can be increased by increasing the proportion of ethyl acetate. For column chromatography, the eluent should be slightly less polar than the solvent system that gives your product an Rf of 0.2-0.4 on TLC.
Q5: Can I use crystallization to purify this compound?
A5: Yes, crystallization can be an effective purification method if the crude product is sufficiently pure. After an initial purification by extraction and washing, you can attempt to crystallize the product from a suitable solvent system. Common choices include mixtures of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., water, hexane).[4][5]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove inorganic salts and water-soluble impurities from the reaction mixture.
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Quenching (if necessary): If excess sodium azide was used, cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of dilute sulfuric acid until gas evolution ceases. This step must be performed in a fume hood.
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Dilution: Dilute the reaction mixture with deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate).
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Washing: Combine the organic layers and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate[1], and finally with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][6]
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude product to isolate this compound.
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC to determine the appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: 5-azido-2H-1,3-benzodioxole Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of click reactions involving 5-azido-2H-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is an organic azide featuring a benzodioxole moiety. The benzodioxole group is found in various natural products and pharmacologically active compounds, making this azide a valuable building block for introducing this motif into target molecules using click chemistry. The azide group (-N₃) is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are highly efficient and specific ligation methods.
Q2: Which type of click reaction is best suited for this compound?
Both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be successfully employed with this compound.
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CuAAC is generally faster and uses readily available terminal alkynes. However, it requires a copper catalyst, which can be cytotoxic, potentially limiting its application in biological systems.[1][2][3]
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SPAAC is a copper-free alternative that utilizes strained cyclooctynes, making it ideal for bioconjugation in living cells. The reaction rates are typically slower than CuAAC and the required strained alkynes can be more complex to synthesize.[4][]
The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the substrates to copper, and the desired reaction kinetics.
Q3: How does the electronic nature of the benzodioxole ring affect the reactivity of the azide?
The 1,3-benzodioxole ring is considered an electron-rich aromatic system. This electronic property can influence the reactivity of the attached azide group. While the CuAAC reaction is generally tolerant of a wide range of electronic effects, electron-rich aryl azides might exhibit slightly different reaction kinetics compared to electron-deficient or aliphatic azides.[1][6] It is important to optimize reaction conditions accordingly.
Troubleshooting Guide for Low Yield CuAAC Reactions
Low yields in CuAAC reactions with this compound can arise from several factors. This guide provides a systematic approach to identify and resolve common issues.
Caption: General workflow for the synthesis of this compound.
Materials:
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5-Bromo-1,3-benzodioxole
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Sodium azide (NaN₃)
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Copper(I) iodide (CuI)
-
Sodium L-ascorbate
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L-proline (optional, can improve yield)
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Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-bromo-1,3-benzodioxole (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), sodium ascorbate (0.2 eq), and L-proline (0.2 eq, optional).
-
Add anhydrous DMSO or DMF to dissolve the reactants.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for CuAAC Reaction
dot
Caption: Experimental workflow for a typical CuAAC reaction.
Materials:
-
This compound
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Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., DMF, DMSO, t-butanol/water 1:1)
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Inert gas
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
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In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 eq) in the reaction solvent or water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
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Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.
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Upon completion, the work-up procedure will depend on the properties of the product. Typically, it involves dilution with water, extraction with an organic solvent, and purification by column chromatography.
Data Presentation
The following tables provide representative data for CuAAC reactions with aryl azides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Copper Source and Ligand on CuAAC Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄/NaAsc (5) | None | tBuOH/H₂O | 25 | 12 | 75 |
| 2 | CuSO₄/NaAsc (1) | TBTA (1) | DMF | 25 | 4 | >95 |
| 3 | CuI (5) | None | THF | 50 | 8 | 88 |
| 4 | CuBr (5) | PMDETA (5) | CH₂Cl₂ | 25 | 6 | 92 |
Data is illustrative and based on typical yields for aryl azide click reactions.
Table 2: Influence of Solvent on CuAAC Reaction of an Aryl Azide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 6 | 94 |
| 2 | DMSO | 25 | 6 | 91 |
| 3 | THF | 25 | 12 | 85 |
| 4 | tBuOH/H₂O (1:1) | 25 | 12 | 78 |
| 5 | CH₃CN | 25 | 8 | 89 |
Yields are representative for a standard CuAAC reaction with an unhindered aryl azide and terminal alkyne.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"5-azido-2H-1,3-benzodioxole" stability under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-azido-2H-1,3-benzodioxole under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, an aryl azide, is its potential for thermal decomposition. Aryl azides are energetic compounds that can decompose upon heating, exposure to UV light, or under certain chemical conditions, to form highly reactive nitrene intermediates. This decomposition can sometimes be rapid or even explosive, especially for molecules with a high nitrogen-to-carbon ratio.
Q2: Is there a general guideline for assessing the stability of organic azides like this compound?
A2: A general guideline known as the "Rule of Six" suggests that for a molecule to be relatively safe, there should be at least six carbon atoms for every energetic functional group (like an azide). For this compound (C₇H₅N₃O₂), the carbon-to-azide group ratio is 7:1, which suggests a moderate level of stability. However, this is a general guideline and does not replace the need for proper handling and safety precautions.
Q3: How should this compound be handled and stored?
A3: Due to its potential instability, this compound should be handled with care in a well-ventilated fume hood, away from heat sources and direct light. It is advisable to store the compound in a cool, dark place, preferably in a refrigerator and in an amber vial to protect it from light. Avoid using metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield | Decomposition of this compound due to excessive heat. | Monitor the reaction temperature carefully. If possible, run the reaction at a lower temperature for a longer duration. Consider using a heat bath for precise temperature control. |
| Incompatibility with reaction solvent. | Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides. Ethereal or aromatic solvents are generally more suitable. | |
| Reaction with acidic or basic reagents. | The azide group can be sensitive to strong acids, which may lead to the formation of toxic and explosive hydrazoic acid. Strong bases may catalyze decomposition or unwanted side reactions. Buffer the reaction mixture if necessary or choose milder reagents. | |
| Unexpected side products | Formation of nitrene intermediates. | The formation of nitrene intermediates from the decomposition of the azide can lead to a variety of side reactions, including C-H insertion, and cycloadditions. To minimize this, protect the reaction from light and maintain a controlled temperature. |
| Reactivity of the benzodioxole ring. | The 1,3-benzodioxole ring is susceptible to electrophilic aromatic substitution.[1] If strong electrophiles are present, this can lead to side reactions on the aromatic ring. | |
| Difficulty in purification | Thermal instability during purification. | Avoid high temperatures during purification. If column chromatography is used, consider using a faster elution system to minimize the time the compound spends on the stationary phase. Distillation should be avoided due to the thermal sensitivity of the azide. |
| Safety concerns (e.g., unexpected gas evolution) | Decomposition of the azide. | Immediately cool the reaction mixture and ensure adequate ventilation. If the reaction is scalable, consider conducting a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl azides is through the diazotization of the corresponding aniline followed by reaction with an azide salt.
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Starting Material: 5-Amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline).
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Step 1: Diazotization. 5-Amino-1,3-benzodioxole is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.
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Step 2: Azide Formation. A solution of sodium azide in water is then added to the cold diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of this compound, often as a precipitate.
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Work-up: The product is typically collected by filtration, washed with cold water, and dried under vacuum at a low temperature.
Note: This is a generalized procedure. The specific concentrations, reaction times, and purification methods would need to be optimized for each specific application. Always perform reactions with azides on a small scale initially and with appropriate safety precautions.
Stability Data
| Compound | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (J/g) |
| 2-Azidophenylmethanol | ~150 | - |
| 2-Azidobenzenecarbaldehyde | ~160 | - |
| 1-(2-Azidophenyl)-1-ethanone | ~170 | - |
| 1-Azido-2-nitrobenzene | ~180 | - |
Data for ortho-substituted phenyl azides, which may exhibit different stability profiles than the 5-substituted target molecule. The presence of ortho substituents can influence the decomposition pathway.[2][3]
It is strongly recommended to perform a thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), on a small sample of this compound to determine its specific decomposition temperature and energy release before using it in large-scale reactions.[4]
Visualizations
Caption: General workflow for the synthesis and subsequent reaction of this compound, highlighting key stability considerations.
Caption: Logical relationship diagram illustrating the factors that influence the stability of this compound and the potential outcomes.
References
Technical Support Center: Synthesis of 5-azido-2H-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 5-azido-2H-1,3-benzodioxole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. The primary focus is on ensuring laboratory safety and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The most common and established method for synthesizing aryl azides, including this compound, is through the diazotization of the corresponding aromatic amine.[1] This involves converting 5-amino-1,3-benzodioxole into a diazonium salt, which is then reacted with an azide source, typically sodium azide.[1] An alternative, though often more challenging, route could involve the nucleophilic substitution of a halogenated precursor like 5-bromo-1,3-benzodioxole.
Q2: What are the most critical safety hazards associated with this synthesis?
The primary hazards in this synthesis are the toxicity and explosive potential of the reagents and intermediates.[2]
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Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It is as toxic as potassium cyanide.[3]
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Hydrazoic Acid (HN₃): A highly toxic and dangerously explosive gas or liquid that can be formed when azides come into contact with acids.[2][4] It is critical to avoid acidic conditions when handling sodium azide directly.[3]
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Heavy Metal Azides: Contact between azide solutions and heavy metals (e.g., lead, copper) can form shock-sensitive and explosive heavy metal azides. Use of metal spatulas or equipment should be carefully considered.
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Organic Azides: The final product, this compound, is an organic azide. Organic azides can be heat and shock-sensitive and may decompose explosively, especially upon heating.[3]
Q3: How can I minimize the risk of forming explosive hydrazoic acid (HN₃)?
To minimize the formation of hydrazoic acid, the diazotization reaction should be carefully controlled. The amine is first converted to the diazonium salt under acidic conditions. This diazonium salt solution is then slowly added to a solution of sodium azide, rather than adding acid to an azide solution. The reaction should be performed at low temperatures (typically 0-5 °C) to ensure the diazonium salt is stable and reacts promptly. All operations involving azides must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material (e.g., 5-amino-1,3-benzodioxole) and the formation of the product. After purification, the final product should be characterized using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and IR spectroscopy to verify the presence of the characteristic azide (N₃) stretch, typically found around 2100 cm⁻¹.
Synthesis Workflow and Troubleshooting
The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Probable Cause | Recommended Solution |
| My diazotization reaction appears to have failed or is giving a very low yield. What could be wrong? | Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures. If the reaction temperature rises above 5-10 °C, the salt will decompose, often forming undesired phenols. | Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Ensure the sodium nitrite solution is added slowly to prevent exothermic temperature spikes. |
| Ineffective Diazotization: The concentration of the acid or the quality of the sodium nitrite may be insufficient. | Use a sufficient excess of acid (e.g., HCl). Ensure the sodium nitrite is from a reliable source and, if possible, use a freshly prepared aqueous solution. | |
| The final azidation step is inefficient. What is the issue? | Premature Quenching: The diazonium salt may be decomposing before it has a chance to react with the azide anion. | Add the cold diazonium salt solution to the sodium azide solution (not the other way around). Ensure vigorous stirring to promote mixing. |
| Incorrect Stoichiometry: An insufficient amount of sodium azide was used. | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium azide to ensure the complete conversion of the diazonium salt. |
Problem: Product Contamination and Purification
| Question | Probable Cause | Recommended Solution |
| My final product is an oil or discolored solid and appears impure on TLC/NMR. What are the likely byproducts? | Phenolic Impurities: As mentioned, decomposition of the diazonium salt can lead to the formation of 5-hydroxy-1,3-benzodioxole. | Purify the crude product using column chromatography on silica gel. Phenolic impurities can sometimes be removed with a dilute basic wash (e.g., 1M NaHCO₃), but this must be done cautiously to avoid any reaction with the product. |
| Unreacted Starting Material: The diazotization or azidation reaction did not go to completion. | Optimize reaction conditions (time, temperature, stoichiometry) as described above. Purification via column chromatography should effectively separate the more polar amine starting material from the azide product. | |
| How can I effectively purify the final azide product? | Standard Purification Issues: Aryl azides can be sensitive to heat, making distillation a risky option. | The recommended method for purification is flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate). If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes) may also be effective. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of aryl azides via the diazotization of aromatic amines. These are general guidelines and may require optimization for this compound.
| Parameter | Diazotization Step | Azidation Step |
| Key Reagents | Aromatic Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt Solution, Sodium Azide (NaN₃) |
| Solvent | Water / Aqueous Acid | Water |
| Temperature | 0 - 5 °C | 0 - 5 °C |
| Reaction Time | 15 - 30 minutes | 1 - 3 hours |
| Typical Yield | - | 70 - 95% (overall)[1] |
Experimental Protocol: Synthesis from 5-Amino-1,3-benzodioxole
Disclaimer: This protocol is a representative example based on standard procedures for aryl azide synthesis.[1] All work must be performed in a certified fume hood. The researcher is responsible for conducting a thorough risk assessment before beginning any experiment.
Materials:
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5-amino-1,3-benzodioxole
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Azide (NaN₃)
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Deionized Water
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
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Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of water and concentrated HCl (approx. 3 eq). Cool the resulting solution to 0 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution. The addition should be slow enough to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.
-
Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred sodium azide solution from step 3. Vigorous evolution of nitrogen gas may be observed. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
References
Technical Support Center: Cycloaddition Reactions of 5-azido-2H-1,3-benzodioxole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cycloaddition reactions involving 5-azido-2H-1,3-benzodioxole.
Troubleshooting Guide
This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Activity: The Cu(I) catalyst is oxidized to inactive Cu(II) by dissolved oxygen. | - Ensure all solvents are properly degassed before use. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Increase the concentration of the reducing agent.[1] - Work under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Poisoning: Functional groups on the alkyne or in the solvent (e.g., thiols) can irreversibly bind to the copper catalyst.[2] | - Purify starting materials to remove any interfering functional groups. - If thiols are present, consider using an excess of a copper ligand or a sacrificial metal like Zn(II).[3] | |
| Low Reactant Concentration: If the concentration of either the azide or alkyne is too low (typically below 10 µM), the reaction rate can be very slow.[3] | - Increase the concentration of the limiting reagent. - If reactant solubility is an issue, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[3][4] | |
| Inappropriate Ligand-to-Copper Ratio: An incorrect ratio can lead to catalyst instability or inhibition. | - A ligand-to-copper ratio of 5:1 is often recommended to both accelerate the reaction and protect the catalyst.[5][6] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): High concentrations of Cu(II) and the presence of oxygen can lead to the dimerization of the terminal alkyne. | - Maintain a low concentration of Cu(II) by ensuring an adequate amount of reducing agent. - Thoroughly degas all solutions to minimize oxygen content. |
| Decomposition of Azide: Aryl azides can be sensitive to prolonged heating or certain reaction conditions, leading to nitrogen extrusion and undesired byproducts. | - Keep reaction temperatures moderate (room temperature is often sufficient). - Minimize reaction time by optimizing catalyst loading. | |
| Modification of Substrates by Ascorbate Byproducts: Dehydroascorbate can react with sensitive functional groups on the substrates. | - For sensitive substrates, consider adding aminoguanidine to scavenge these byproducts.[6] | |
| Reaction Stalls Before Completion | Depletion of Reducing Agent: The reducing agent is consumed by dissolved oxygen over time. | - Add a second portion of the reducing agent to the reaction mixture. |
| Catalyst Precipitation: The copper catalyst may precipitate out of solution, especially in aqueous media without a suitable ligand. | - Use a stabilizing ligand such as THPTA or TBTA to improve catalyst solubility and stability.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the cycloaddition of this compound?
A1: The optimal catalyst loading can vary depending on the specific alkyne, solvent, and desired reaction time. However, a good starting point for optimization is a copper concentration between 50 and 100 µM.[6] It is recommended to perform small-scale optimization experiments to determine the ideal loading for your specific system.
Q2: Which copper source and reducing agent are recommended?
A2: The most common and convenient system is using copper(II) sulfate (CuSO₄) as the copper source and sodium ascorbate as the reducing agent to generate the active Cu(I) species in situ.[1][6] This avoids the need to handle potentially unstable Cu(I) salts.
Q3: Is a ligand necessary for this reaction?
A3: While not strictly necessary in all cases, using a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is highly recommended.[2][7] A ligand accelerates the reaction, stabilizes the Cu(I) catalyst against oxidation and disproportionation, and can prevent catalyst precipitation.[2][8]
Q4: How does the solvent affect the reaction?
A4: The choice of solvent can significantly impact the reaction rate and yield. A variety of solvents can be used, often in mixtures with water. Common choices include t-BuOH/H₂O, DMF/H₂O, and DMSO/H₂O.[4][9] The addition of organic co-solvents can help to solubilize hydrophobic reactants.
Q5: What are the signs of excessive catalyst loading?
A5: While a sufficient catalyst concentration is necessary, excessive loading can lead to an increase in side reactions, such as alkyne homocoupling. It can also complicate product purification due to higher levels of residual copper.
Data on Catalyst Loading
The following table summarizes the typical range of reagent concentrations used in CuAAC reactions, which can be used as a starting point for the optimization of this compound cycloadditions.
| Reagent | Concentration Range | Molar Ratio (relative to limiting reactant) |
| Limiting Reactant (Azide or Alkyne) | 10 µM - 100 mM | 1 |
| Other Reactant | 10 µM - 120 mM | 1 - 1.2 |
| CuSO₄ | 50 µM - 5 mol% | 0.01 - 0.1 |
| Sodium Ascorbate | 2.5 mM - 5 mM | 5 - 50 |
| Ligand (e.g., THPTA) | 250 µM - 1 mM | 0.05 - 0.5 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., 1:1 mixture of t-BuOH and water)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen degassed solvent.
-
In a separate vial, prepare a stock solution of the catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in degassed water.
-
Add the catalyst solution to the reaction mixture to achieve the desired final copper concentration (e.g., 1 mol%).
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (e.g., 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"5-azido-2H-1,3-benzodioxole" handling and storage recommendations
This guide provides recommendations for the handling and storage of 5-azido-2H-1,3-benzodioxole, addressing common issues researchers, scientists, and drug development professionals may encounter. The following information is based on general safety protocols for organic azides. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and perform a thorough risk assessment before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: As an organic azide, this compound should be treated as a potentially explosive and toxic substance.[1][2] Organic azides can be sensitive to heat, light, pressure, and shock, which can lead to violent decomposition.[1][2] The azide functional group is known to have a toxicity similar to that of cyanide.[2]
Q2: I need to weigh and transfer this compound. What precautions should I take?
A2: When handling this compound, always use appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] It is critical to use plastic or ceramic spatulas for weighing and transferring, as metal spatulas can form dangerously unstable and explosive metal azides.[1][3][4] Avoid scratching the solid material.[4] All manipulations should be carried out in a chemical fume hood with a blast shield in place.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Organic azides should be stored in a cool, dark environment, away from sources of heat, light, pressure, and shock.[2][4] It is recommended to store them at or below room temperature.[2][4] For some organic azides, storage at -18°C in plastic amber containers is advised, especially if they are to be kept for any length of time.[1]
Q4: Can I use chlorinated solvents like dichloromethane or chloroform with this compound?
A4: No. You should never use halogenated solvents such as dichloromethane and chloroform as reaction media with azides.[1][2] These solvents can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2]
Q5: What should I do in case of a spill?
A5: For small spills, experienced researchers should handle the cleanup. For larger spills or spills that have mixed with other materials, cordon off the area, alert others in the vicinity, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
Q6: How should I dispose of waste containing this compound?
A6: Azide-containing waste must be collected in a separate, clearly labeled waste container.[1][2] It is crucial to keep azide waste separate from acidic waste, as the combination can generate highly toxic and explosive hydrazoic acid.[1] Do not pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive heavy metal azides.[3] All azide-containing materials should be disposed of through your institution's chemical waste program.[1]
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, lab coat, chemical-resistant gloves (e.g., nitrile).[2][3] | To prevent skin and eye contact with the potentially toxic compound. |
| Handling Equipment | Plastic or ceramic spatulas and tools.[1][3][4] | To avoid the formation of shock-sensitive and explosive heavy metal azides. |
| Work Environment | Chemical fume hood with a blast shield.[3] | To protect from potential explosions and inhalation of toxic vapors. |
| Storage Temperature | Store below room temperature, in a cool place.[2][4] Some organic azides require storage at -18°C.[1] | To minimize the risk of thermal decomposition. |
| Storage Conditions | Store in the dark, away from heat, light, pressure, and shock.[1][2][4] Use plastic amber containers for long-term storage.[1] | To prevent decomposition initiated by external energy sources. |
| Incompatible Materials | Acids, heavy metals, metal salts, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, dimethyl sulfate, and nitric acid.[1][2][3][4] | To prevent the formation of highly toxic and explosive byproducts. |
| Disposal | Collect in a separate, labeled waste container. Do not mix with acidic waste. Dispose of through an approved chemical waste program.[1][2][3] | To prevent the formation of explosive compounds and ensure proper disposal. |
General Experimental Protocol for Handling Organic Azides
The following is a general protocol for safely handling organic azides. This should be adapted to your specific experimental needs in consultation with your institution's safety protocols.
-
Risk Assessment: Before starting any work, conduct a thorough risk assessment for the entire experimental procedure. Consult the SDS for this compound and any other reagents being used.
-
Preparation:
-
Ensure a chemical fume hood with a blast shield is available and functioning correctly.
-
Gather all necessary PPE, including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Use only non-metal (plastic or ceramic) spatulas and tools for handling the solid compound.[2][3]
-
Prepare a separate, clearly labeled waste container for azide-containing waste.
-
-
Handling and Reaction Setup:
-
Conduct all manipulations of this compound within the fume hood, behind the blast shield.
-
Carefully weigh the required amount of the compound using a plastic weighing boat and a non-metal spatula.
-
If dissolving the compound, choose a non-halogenated solvent.
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, as organic azides can be thermally unstable.[1]
-
-
Reaction Quenching and Workup:
-
If the azide functionality is no longer needed in the final product, consider quenching the reaction mixture to destroy any remaining azide.
-
Be cautious during purification. Avoid distillation or sublimation as purification techniques for organic azides.[2] Extraction and precipitation are generally safer methods.[2]
-
-
Waste Disposal:
-
Carefully transfer all azide-containing waste, including contaminated consumables, into the designated waste container.
-
Ensure the waste container is properly sealed and labeled.
-
Arrange for disposal through your institution's chemical waste program.[1]
-
Logical Workflow for Handling and Storage
Caption: Workflow for safe handling and storage of this compound.
References
Troubleshooting low reactivity of "5-azido-2H-1,3-benzodioxole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-azido-2H-1,3-benzodioxole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in cycloaddition reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that might affect its reactivity?
A1: this compound is an aromatic azide. The 1,3-benzodioxole moiety is generally considered to be an electron-donating group.[1][2] This electronic property is crucial as it can decrease the reactivity of the azide group in 1,3-dipolar cycloaddition reactions compared to azides substituted with electron-withdrawing groups. The reactivity of azides is influenced by both the electronic properties of their substituents and steric hindrance around the azido group.[3]
Q2: What are the most common applications for this compound?
A2: Given its structure, this compound is primarily designed for use in "click chemistry".[4] This includes:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the formation of 1,4-disubstituted 1,2,3-triazoles.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction variant that is well-suited for biological applications where copper toxicity is a concern.[6]
-
Staudinger Ligation: For the formation of an amide bond upon reaction with a phosphine.
The 1,3-benzodioxole scaffold is found in many natural products and pharmacologically active compounds, making this azide a potentially useful building block in medicinal chemistry and drug discovery.[7][8]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, organic azides are energetic compounds and should be handled with caution. Key safety precautions include:
-
Avoid Heat, Shock, and Friction: Organic azides can be sensitive to heat and shock, which may lead to explosive decomposition.
-
Small Scale Reactions: It is always advisable to work with the smallest possible scale for your experiments.
-
Avoid Heavy Metals: Avoid contact with heavy metals (except for catalytic amounts of copper in CuAAC reactions) as they can form highly explosive metal azides.
-
Proper Quenching: Any unreacted azide should be properly quenched before workup and disposal. A common method is reduction to the corresponding amine using reagents like triphenylphosphine followed by hydrolysis.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. For larger scale reactions, a blast shield is recommended.
Troubleshooting Low Reactivity in Cycloaddition Reactions
Low or no product yield is a common issue when working with electron-rich aryl azides like this compound. The following sections provide troubleshooting guides for both CuAAC and SPAAC reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Problem: Low or no triazole product formation.
Below is a troubleshooting workflow for CuAAC reactions involving this compound.
Caption: Troubleshooting workflow for low reactivity in CuAAC.
Possible Causes and Solutions:
-
Cause 1: Poor Quality or Degradation of Reagents.
-
Solution: Ensure the purity of this compound and the alkyne coupling partner. Azides can slowly decompose over time; it is best to use freshly prepared or purified material. Verify the integrity of the alkyne.
-
-
Cause 2: Inactive Copper Catalyst.
-
Solution: The active catalytic species is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate Cu(I) in situ.[9] The solution should be freshly prepared. Oxygen can oxidize Cu(I) to the inactive Cu(II) state; degassing the solvent can be beneficial.
-
-
Cause 3: Inappropriate Ligand or No Ligand.
-
Solution: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1] For electron-rich azides, a more activating ligand may be necessary. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used ligands.[10] Experiment with different ligands and vary the ligand-to-copper ratio (typically 1:1 to 5:1). For bioconjugation in aqueous media, water-soluble ligands like THPTA are recommended.[10]
-
-
Cause 4: Suboptimal Reaction Conditions.
-
Solution:
-
Solvent: While CuAAC is robust, solvent choice can impact reaction rates. Protic solvents like water or t-butanol/water mixtures can accelerate the reaction. For organic-soluble substrates, solvents like DMF, DMSO, or THF can be used.
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate for less reactive substrates.
-
pH: For reactions in aqueous media, a pH between 4 and 7 is generally optimal.
-
-
-
Cause 5: Alkyne Homocoupling (Glaser Coupling).
-
Solution: This side reaction can occur in the presence of oxygen. Ensure sufficient reducing agent is present and consider degassing the reaction mixture.
-
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent (e.g., t-butanol/water 1:1), add the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Add a solution of a suitable ligand (e.g., THPTA, 1-5 mol%).
-
Add a freshly prepared solution of sodium ascorbate (5-10 mol%).
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS until completion.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aryl Azide Example | Alkyne Example | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylazide | Phenylacetylene | 5% CuSO₄·5H₂O | 10% Sodium Ascorbate | tBuOH/H₂O | RT | 8 | >95 |
| 4-Methoxyphenylazide | Propargyl alcohol | 1% CuI | None | THF | RT | 12 | 85 |
| Benzyl Azide | Phenylacetylene | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | - | Neat | RT | 0.1 | >99 |
Data is compiled from representative literature procedures and serves as a general guide.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
Problem: Slow reaction or incomplete conversion.
The reactivity in SPAAC is highly dependent on the strain of the cyclooctyne. The electron-donating nature of the 1,3-benzodioxole group in this compound can lead to slower reaction kinetics.
Caption: Troubleshooting workflow for low reactivity in SPAAC.
Possible Causes and Solutions:
-
Cause 1: Insufficiently Reactive Cyclooctyne.
-
Solution: The choice of cyclooctyne is critical. For a less reactive azide, a more strained and therefore more reactive cyclooctyne is required. The reactivity generally follows the order: DIBO/DBCO < BCN < DIFO < BARAC.[6] If you are using a less reactive cyclooctyne like BCN, consider switching to a more reactive one like DBCO or BARAC.
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
Solvent: SPAAC can be performed in a variety of organic solvents and aqueous media. For biological applications, aqueous buffers are common. The choice of co-solvent (e.g., DMSO, methanol) can influence solubility and reaction rates.
-
Temperature: While SPAAC reactions are typically run at room temperature, gentle heating can sometimes accelerate slow reactions, provided the biomolecules are stable at elevated temperatures.
-
pH: The stability of the cyclooctyne and the azide should be considered at the reaction pH. Most SPAAC reactions are performed at or near neutral pH.
-
-
-
Cause 3: Low Reagent Concentrations.
-
Solution: SPAAC is a bimolecular reaction, so the rate is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of one or both reagents can lead to a faster reaction.
-
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer).
-
Add a solution of the cyclooctyne reagent (1-1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography or HPLC. For bioconjugation, purification might involve size exclusion chromatography or dialysis.
The second-order rate constants for SPAAC reactions are highly dependent on the structure of both the azide and the cyclooctyne. The table below provides a comparison of the reactivity of different cyclooctynes with benzyl azide, which serves as a benchmark. The rates with the more electron-rich this compound are expected to be slightly lower.
| Cyclooctyne | Structure | Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | Bicyclo[6.1.0]nonyne | ~0.004 - 0.01 |
| DIBO/DBCO | Dibenzocyclooctyne | ~0.06 - 0.3 |
| DIFO | Difluorinated Cyclooctyne | ~0.3 - 0.7 |
| BARAC | Biarylazacyclooctynone | ~1.0 - 3.0 |
Rate constants are approximate and can vary depending on the solvent and temperature.[3][6][13]
References
- 1. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-azido-2H-1,3-benzodioxole in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-azido-2H-1,3-benzodioxole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the click chemistry of this compound?
A1: The solvent plays a crucial role in the success of the CuAAC reaction. Its primary functions are to dissolve the reactants (this compound and the alkyne), the copper catalyst, and any ligands to ensure a homogeneous reaction mixture. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and final product yield.
Q2: Which solvents are recommended for the click reaction with this compound?
A2: A variety of solvents can be employed. Common choices include polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as tert-butanol, often in a mixture with water. The choice of solvent will depend on the solubility of your specific alkyne coupling partner. For more environmentally friendly options, water, glycerol, and deep eutectic solvents have also been shown to be effective for CuAAC reactions.
Q3: Can I use water as a solvent for the click reaction with this azide?
A3: Yes, water is often an excellent solvent for CuAAC reactions and can even accelerate the reaction rate. However, the solubility of both this compound and your alkyne in water must be considered. Often, a co-solvent like tert-butanol or DMSO is used to ensure all components remain in solution.
Q4: Are there any solvents I should avoid?
A4: While many solvents are suitable, it is generally advisable to avoid using acetonitrile as a solvent for CuAAC reactions. The nitrile group can coordinate strongly with the copper(I) catalyst, potentially inhibiting its catalytic activity. Nonpolar solvents like toluene and cyclohexane are also often poor choices as they may not effectively dissolve the polar intermediates in the catalytic cycle, leading to low yields.
Q5: How does the benzodioxole group on the azide affect its reactivity and solubility?
A5: The 1,3-benzodioxole moiety is an electron-donating group, which makes this compound an electron-rich aryl azide. While the CuAAC reaction is generally tolerant of a wide range of electronic properties, the electron-donating nature of the benzodioxole group can subtly influence the azide's reactivity. In terms of solubility, the benzodioxole ring system imparts a degree of lipophilicity, suggesting good solubility in many common organic solvents.
Troubleshooting Guide
Issue 1: My click reaction is not proceeding or is very slow.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure that both this compound and your alkyne are fully dissolved in the chosen solvent system. If you observe any precipitate, consider switching to a more suitable solvent (e.g., DMF or DMSO) or using a co-solvent mixture (e.g., t-BuOH/water). Gentle heating may also improve solubility, but be mindful of the thermal stability of your reactants.
-
-
Possible Cause: Inactive copper catalyst.
-
Solution: The active catalyst is copper(I), which can be oxidized to the inactive copper(II) state by dissolved oxygen. Ensure your solvents are degassed prior to use. The addition of a reducing agent, such as sodium ascorbate, is crucial when using a copper(II) salt (like CuSO₄) to generate and maintain the copper(I) species in situ.
-
-
Possible Cause: Catalyst inhibition by the solvent.
-
Solution: As mentioned in the FAQs, avoid using acetonitrile as a solvent. If you are using a solvent with potential coordinating properties, consider adding a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Issue 2: I am observing a low yield of my desired triazole product.
-
Possible Cause: Suboptimal solvent choice.
-
Solution: The solvent can have a significant impact on the reaction yield. Consult the data table below to see how different solvents can affect the outcome of a model CuAAC reaction. Polar solvents often give better results than nonpolar ones. Consider screening a few different solvent systems to find the optimal conditions for your specific substrates.
-
-
Possible Cause: Alkyne homocoupling (Glaser coupling).
-
Solution: This side reaction can occur in the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) can minimize this. Using a ligand like TBTA can also help to suppress this side reaction.
-
Issue 3: I am having difficulty purifying my product.
-
Possible Cause: Residual copper catalyst.
-
Solution: The copper catalyst can sometimes be challenging to remove. Washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia can help to sequester and remove the copper salts.
-
-
Possible Cause: Byproducts from the reaction.
-
Solution: If you are experiencing issues with purification, ensure your starting materials are pure. If side reactions are suspected, adjusting the solvent and temperature may help to improve the selectivity of the reaction.
-
Data Presentation: Impact of Solvent on a Model CuAAC Reaction
The following table summarizes the yield of a model CuAAC reaction between benzyl azide and phenylacetylene in various solvents. While this compound is an electron-rich aryl azide and may exhibit slightly different reactivity, this data provides a useful guide for solvent selection.
| Solvent | Yield (%) |
| Cyrene™ | 91 |
| γ-Valerolactone (GVL) | 85 |
| Dichloromethane (DCM) | 65 |
| 1,4-Dioxane | 58 |
| Dimethylformamide (DMF) | 35 |
| N-Methyl-2-pyrrolidone (NMP) | 28 |
| Dimethyl Sulfoxide (DMSO) | 25 |
Disclaimer: Data is adapted from a model reaction and is intended for comparative purposes only. Actual yields for the reaction with this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of aryl azides from the corresponding anilines, which can be adapted for the synthesis of this compound from 5-amino-1,3-benzodioxole.
Materials:
-
5-amino-1,3-benzodioxole
-
6 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-1,3-benzodioxole in 6 M HCl.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. You may observe gas evolution (nitrogen).
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures and use appropriate personal protective equipment.
Protocol 2: General Procedure for CuAAC Reaction with this compound
This protocol provides a general starting point for the click reaction. The solvent system and reaction time may need to be optimized for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.
-
In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
A Comparative Guide to 5-azido-2H-1,3-benzodioxole and Other Aryl Azides for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug discovery, aryl azides serve as indispensable tools, primarily for their utility in "click chemistry" and photoaffinity labeling. This guide provides a comparative analysis of 5-azido-2H-1,3-benzodioxole, a molecule of interest due to its unique benzodioxole moiety, against commonly used aryl azides: phenyl azide, 4-azidobenzoic acid, and p-tolyl azide. The comparison focuses on their synthesis, stability, and reactivity, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate azide for their specific applications.
Introduction to Aryl Azides
Aryl azides are a class of organic compounds characterized by an azide functional group (-N₃) attached to an aromatic ring. Their utility in scientific research stems from two primary reactive modes: the thermal or copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the photochemical generation of highly reactive nitrene intermediates. These properties make them valuable for synthesizing complex biomolecules, probing protein interactions, and developing novel therapeutics.
This compound is a derivative that incorporates the 1,3-benzodioxole scaffold, a common structural motif in many biologically active natural products and pharmaceuticals. This moiety is known to influence the electronic properties and bioavailability of molecules, making its azide derivative a compound of significant interest for applications in medicinal chemistry and chemical biology.
Comparative Data of Selected Aryl Azides
The following tables summarize the key properties of this compound and its counterparts. It is important to note that while experimental data for phenyl azide, 4-azidobenzoic acid, and p-tolyl azide are available in the literature, specific experimental values for this compound are not widely reported. Therefore, its properties are inferred based on the general characteristics of aryl azides and the known electronic effects of the 1,3-benzodioxole group.
Table 1: Physicochemical and Stability Properties
| Property | This compound (Inferred) | Phenyl Azide | 4-Azidobenzoic Acid | p-Tolyl Azide |
| Molecular Formula | C₇H₅N₃O₂ | C₆H₅N₃ | C₇H₅N₃O₂ | C₇H₇N₃ |
| Molecular Weight | 163.13 g/mol | 119.12 g/mol | 163.13 g/mol | 133.15 g/mol |
| Appearance | Pale yellow solid/oil | Pale yellow oil[1] | Light yellow powder[2] | Colorless to pale yellow liquid |
| Melting Point (°C) | N/A | -27.5 | 175 (decomposes)[3] | N/A |
| Boiling Point (°C) | N/A | 49-50 at 5 mmHg[4] | N/A | N/A |
| Thermal Stability (Tonset from DSC/TGA) | Expected to be moderately stable, similar to other aryl azides. | Explodes when heated[5]. | Decomposes at melting point. | Generally unstable upon heating. |
| Photochemical Stability | Susceptible to photodecomposition upon UV irradiation. | Quantum yield of disappearance: 0.43-0.52[6]. | Undergoes photochemical decomposition[2][7]. | Expected to be photolabile. |
Table 2: Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | This compound (Inferred) | Phenyl Azide | 4-Azidobenzoic Acid | p-Tolyl Azide |
| Reaction Type | Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition |
| General Reactivity | The electron-donating nature of the benzodioxole ring may slightly decrease the reaction rate compared to phenyl azide. | Serves as a standard for CuAAC reactivity. | The electron-withdrawing carboxylic acid group can influence the reaction kinetics. | The electron-donating methyl group may slightly decrease the reaction rate. |
| Typical Second-Order Rate Constant (k₂) for CuAAC | In the range of 10⁻³ to 10⁻² M⁻¹s⁻¹ | ~2.3 x 10⁻³ M⁻¹s⁻¹ for reaction with a cyclooctyne[2][6]. | Expected to be in a similar range to phenyl azide. | Expected to be in a similar range to phenyl azide. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is anticipated to follow a standard two-step procedure from the commercially available 5-amino-1,3-benzodioxole.
Step 1: Diazotization of 5-amino-1,3-benzodioxole
-
Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Azidation
-
In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium azide solution, with vigorous stirring, while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 1-3 mg of the aryl azide into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak indicates the thermal stability of the compound.
Measurement of Photochemical Quantum Yield
The photochemical quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of moles of a stated reactant disappearing for each einstein of light absorbed.
-
Prepare a solution of the aryl azide of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Measure the initial absorbance of the solution at the desired irradiation wavelength using a UV-Vis spectrophotometer.
-
Irradiate the solution with a monochromatic light source of known intensity (photon flux) at a constant temperature.
-
Monitor the decrease in the absorbance of the aryl azide at regular time intervals.
-
The quantum yield can be determined by plotting the change in concentration of the aryl azide versus the number of photons absorbed. A versatile method for this determination involves online UV-Vis spectroscopy[8][9][10].
Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The kinetics of the CuAAC reaction are typically second-order and can be monitored using techniques like ¹H NMR, UV-Vis spectroscopy, or fluorescence spectroscopy.
-
Prepare stock solutions of the aryl azide, an alkyne, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) in a suitable solvent.
-
Initiate the reaction by mixing the reactants in a temperature-controlled environment.
-
Monitor the reaction progress over time by measuring the concentration of a reactant or product. For example, the disappearance of the alkyne proton signal or the appearance of the triazole proton signal in ¹H NMR spectroscopy.
-
The second-order rate constant (k₂) can be determined by plotting the inverse of the reactant concentration versus time.
Visualizing Key Processes
To further aid in the understanding of the synthesis and application of these aryl azides, the following diagrams illustrate the key chemical transformations and relationships.
Caption: Synthesis of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Aromatic Azide Click Products
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,2,3-triazoles. This guide provides a comparative analysis of the characterization of click products derived from aromatic azides, with a focus on providing actionable data and protocols for researchers in the life sciences and drug development. While direct experimental data for the specific molecule "5-azido-2H-1,3-benzodioxole" is not extensively available in published literature, this guide utilizes data from structurally related aromatic azides to provide a comprehensive and representative comparison.
Performance Comparison: Aromatic Azides in Bioorthogonal Chemistry
Aromatic azides are widely used bioorthogonal reporters due to their small size, stability, and selective reactivity.[1] Their click reaction products, 1,4-disubstituted triazoles, are formed with high efficiency and are exceptionally stable.[2][3] The choice of the specific click chemistry reaction—either the copper-catalyzed (CuAAC) or the strain-promoted (SPAAC) variant—depends on the experimental context, particularly the tolerance for a copper catalyst.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alternative: Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Aromatic Azide + Terminal Alkyne | Aromatic Azide + Strained Alkyne (e.g., cyclooctyne) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[4] | None (reaction driven by ring strain)[4] | None |
| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸)[3] | Generally slower than CuAAC, but can be very fast with highly strained alkynes | Extremely fast, often faster than SPAAC[5][6] |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst[4] | Excellent, widely used in living systems[4] | Excellent, widely used in living systems |
| Key Advantages | High yields, simple alkyne partners, well-established protocols | No catalyst required, high biocompatibility | Very rapid kinetics, excellent for in vivo applications |
| Key Disadvantages | Copper toxicity, potential for side reactions | Requires synthesis of strained alkynes, which can be complex and costly | Tetrazine probes can be less stable than azides |
Experimental Protocols
Synthesis of Aromatic Azides
A common method for the synthesis of aromatic azides is the diazotization of an aromatic amine followed by reaction with sodium azide.[7][8]
General Protocol for the Synthesis of an Aromatic Azide from an Aromatic Amine:
-
Dissolve the aromatic amine in a suitable acidic solution (e.g., HCl or H₂SO₄ in water/acetonitrile).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the aromatic azide product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude aromatic azide, which can be purified by column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol for the Synthesis of a 1,4-Disubstituted Triazole:
-
In a reaction vial, dissolve the aromatic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-butanol/water or THF/water).
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%) in water.
-
Add the catalyst solution to the mixture of the azide and alkyne.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Characterization of the Triazole Product
The resulting 1,4-disubstituted 1,2,3-triazole can be characterized by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Typical Chemical Shift (ppm) | Description |
| ¹H NMR | 7.5 - 8.5 | Singlet corresponding to the C5-H of the triazole ring.[9] |
| ¹³C NMR | 120 - 125 | Signal for the C5 carbon of the triazole ring.[9] |
| ¹³C NMR | 145 - 150 | Signal for the C4 carbon of the triazole ring.[9] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS is a powerful tool for confirming the molecular weight of the triazole product and for monitoring reaction progress.[10] Under tandem mass spectrometry (MS/MS) conditions, triazoles often exhibit characteristic fragmentation patterns, which can aid in structural confirmation.[11][12] The specific fragmentation will depend on the substituents on the triazole ring.
Visualizations
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Key advantages and disadvantages of common bioorthogonal reactions.
Caption: Decision tree for selecting an appropriate bioorthogonal reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Comparative Biological Activity of 5-Substituted-2H-1,3-benzodioxole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-substituted-2H-1,3-benzodioxole derivatives. Due to the limited direct data on "5-azido-2H-1,3-benzodioxole," this guide focuses on closely related analogues, particularly those with nitrogen-containing substituents at the 5-position, to provide insights into potential therapeutic applications.
The 1,3-benzodioxole scaffold is a key structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, and enzyme inhibitory activities.[1][3][4][5] This guide synthesizes available data to compare the cytotoxic and antimicrobial properties of various 5-substituted 1,3-benzodioxole derivatives, offering a valuable resource for guiding future research and development of novel therapeutic agents based on this versatile scaffold.
Anticancer and Cytotoxic Activity
Several studies have highlighted the potential of 1,3-benzodioxole derivatives as anticancer agents.[3][4][5][6][7][8] The cytotoxic effects of these compounds have been evaluated against a range of human tumor cell lines, with some derivatives exhibiting significant growth inhibitory activity. The nature of the substituent at the 5-position of the benzodioxole ring plays a crucial role in determining the potency and selectivity of these compounds.
Below is a summary of the reported cytotoxic activities of various 5-substituted 1,3-benzodioxole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(benzo[d][3][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [4] |
| 5-Fluorouracil (5-Fu) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 | [4] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | Active at 10⁻⁷ to 10⁻⁵ M | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings of the treated and untreated cells. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Activity
Derivatives of 1,3-benzodioxole have also been investigated for their antimicrobial properties against a variety of pathogenic microorganisms.[1][13][14] The introduction of a nitro group at the 5-position, in particular, has been shown to confer significant antifungal activity.[15]
The following table summarizes the antimicrobial activity, specifically the minimum inhibitory concentration (MIC), of a 5-nitro-1,3-benzodioxole derivative compared to standard antifungal agents.
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole (NPBD) | Candida albicans | 0.5 - 2 | [15] |
| Aspergillus fumigatus | 1 - 4 | [15] | |
| Amphotericin B | Candida albicans | 0.25 - 1 | [15] |
| Aspergillus fumigatus | 0.5 - 2 | [15] | |
| Miconazole | Candida albicans | 0.5 - 4 | [15] |
| Aspergillus fumigatus | 1 - 8 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18][19] The broth microdilution method is a common technique for determining MIC values.[19]
-
Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (typically ~5×10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationship and Signaling Pathways
The biological activity of 1,3-benzodioxole derivatives is highly dependent on the nature and position of substituents on the aromatic ring. While specific signaling pathways for many derivatives are not fully elucidated, some studies suggest mechanisms of action. For instance, nitroalkenyl benzodioxole derivatives are proposed to act as thiol oxidants and inhibitors of cysteine-based enzymes, such as tyrosine phosphatases.[15] The electron-withdrawing nature of the nitro group is believed to be crucial for this activity.
The azido group (-N₃), being isoelectronic with the nitro group (-NO₂), may potentially exhibit similar biological activities. Further research, including synthesis and biological evaluation of this compound derivatives, is necessary to explore this hypothesis.
Conclusion
This guide provides a comparative overview of the anticancer and antimicrobial activities of 5-substituted 1,3-benzodioxole derivatives, serving as a valuable reference in the absence of direct data for this compound. The presented data and experimental protocols offer a solid foundation for researchers interested in exploring the therapeutic potential of this class of compounds. The synthesis and biological evaluation of this compound and its analogues are warranted to determine their specific activities and mechanisms of action, potentially leading to the discovery of novel drug candidates.
References
- 1. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of 5-azido-2H-1,3-benzodioxole Reaction Kinetics for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorthogonal chemistry demands a robust toolkit of reactions that are both highly efficient and inert to biological systems. Aryl azides, such as 5-azido-2H-1,3-benzodioxole, are key players in this arena, primarily utilized in "click chemistry" for applications ranging from drug discovery to bioconjugation. This guide provides a comparative analysis of the reaction kinetics of this compound, benchmarked against alternative bioorthogonal reagents, and supported by established experimental data for analogous compounds.
Introduction to this compound
This compound is an aromatic azide featuring a methylenedioxy functional group. This electron-donating group is expected to influence the electronic properties of the azide moiety, thereby affecting its reaction kinetics in processes such as thermal decomposition and cycloaddition reactions. While specific kinetic data for this exact molecule is not extensively available in the public domain, we can infer its reactivity based on comprehensive studies of substituted aryl azides.[1] The primary application of this compound lies in its ability to undergo 1,3-dipolar cycloaddition with alkynes, a cornerstone of click chemistry.
Comparative Reaction Kinetics
The utility of a bioorthogonal reagent is largely defined by its reaction rate. For in vivo applications, rapid kinetics at physiological temperatures are paramount. Here, we compare the expected performance of this compound in the most common click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with leading alternative bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
| Reaction | Reagent 1 | Reagent 2 | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | This compound | Terminal Alkyne | 10² - 10³ | High yield, simple reagents, well-established | Requires cytotoxic copper catalyst, not ideal for live-cell imaging |
| SPAAC | Aryl Azide | Strained Cyclooctyne (e.g., DIBO, BCN) | 10⁻³ - 1 | Copper-free, suitable for live-cell applications | Slower kinetics than CuAAC, cyclooctynes can be sterically bulky |
| IEDDA | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | 10³ - 10⁶ | Extremely fast kinetics, copper-free, excellent for in vivo imaging | Tetrazines can have limited stability, reagents can be complex to synthesize |
Note: The rate constant for this compound in CuAAC is an estimation based on typical rates for aryl azides.
Experimental Protocols
Accurate kinetic analysis is crucial for comparing the efficacy of bioorthogonal reagents. Below are detailed methodologies for key experiments used to determine the reaction kinetics of aryl azides and their alternatives.
Kinetic Analysis of Azide-Alkyne Cycloadditions via UV-Vis Spectrophotometry
This method monitors the change in absorbance of a reactant or product over time to determine the reaction rate.
Protocol:
-
Preparation of Reactants: Prepare stock solutions of the aryl azide (e.g., this compound) and the alkyne in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the azide. The disappearance of the azide can be monitored over time.
-
Reaction Initiation: Mix the azide and alkyne solutions in a cuvette at a constant temperature. For CuAAC, the copper catalyst and a reducing agent are also added.
-
Data Acquisition: Record the absorbance at λmax at regular time intervals.
-
Data Analysis: The reaction rate and rate constant are determined by plotting the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction (where one reactant is in large excess), the slope of the line will be equal to -k_obs, where k_obs is the observed rate constant.[2][3][4]
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal decomposition of the azide, providing information on its stability.[5][6]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the aryl azide (e.g., this compound) into a DSC pan.
-
DSC Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The onset temperature of the exothermic decomposition peak indicates the thermal stability of the compound. The area under the peak corresponds to the enthalpy of decomposition.[5]
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the fundamental reaction pathway for azide-alkyne cycloadditions and a typical experimental workflow for kinetic analysis.
Caption: Generalized reaction pathway for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Experimental workflow for determining reaction kinetics using UV-Vis spectrophotometry.
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound from its corresponding amine.
Conclusion
This compound is a promising reagent for bioorthogonal applications, particularly in CuAAC reactions. Its reactivity is expected to be comparable to other electron-rich aryl azides. However, for applications requiring live-cell compatibility and faster kinetics, researchers should consider alternatives such as SPAAC and IEDDA. The choice of bioorthogonal reaction ultimately depends on the specific experimental context, including the biological system, the desired reaction rate, and the tolerance for potential cytotoxicity of catalysts. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these powerful chemical tools.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Purity Assessment of Synthesized 5-azido-2H-1,3-benzodioxole
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of standard analytical techniques for the purity assessment of synthesized "5-azido-2H-1,3-benzodioxole." We present detailed experimental protocols, a comparison of methodologies, and illustrative data to aid researchers in selecting the most appropriate techniques for their needs.
Synthesis of this compound: A General Approach
The synthesis of "this compound" can be achieved through various synthetic routes. A common strategy involves the diazotization of an amino-substituted benzodioxole precursor, followed by azidation. The general synthetic scheme is outlined below. It is imperative to monitor the reaction progress and purify the product to minimize the presence of starting materials, reagents, and by-products.[3][4]
Key Purity Assessment Techniques
The purity of a synthesized organic compound like "this compound" is typically determined using a combination of chromatographic and spectroscopic methods. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6]
Comparison of Analytical Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary phase and a mobile phase.[1] | Purity percentage, presence of non-volatile impurities, retention time.[7] | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][8] | Requires a suitable chromophore for UV detection, can be solvent-intensive. |
| GC-MS | Separation of volatile components in the gas phase followed by mass-to-charge ratio analysis of ionized fragments.[9][10] | Purity percentage, identification of volatile impurities by mass spectrum, molecular weight confirmation.[9][11] | High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information.[11] | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei.[12][13] | Absolute purity determination, structural confirmation, identification and quantification of impurities without a reference standard for the impurity.[14][15] | Provides structural information, non-destructive, highly accurate for purity quantification.[6] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard for quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of "this compound" and identify the presence of any non-volatile impurities.[1][7]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
"this compound" sample
-
Reference standard of "this compound" (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized "this compound" in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify any volatile impurities in the "this compound" sample.[9][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data analysis software
Reagents:
-
Dichloromethane (GC grade)
-
"this compound" sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: 40-500 m/z
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with the expected fragmentation pattern of "this compound". Impurities can be tentatively identified by comparing their mass spectra with library databases.[10]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of "this compound" using an internal standard.[14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl3) with 0.05% tetramethylsilane (TMS)
-
High-purity internal standard (e.g., maleic anhydride)
-
"this compound" sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the "this compound" sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of CDCl3 in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: A Comparative Example
To illustrate the presentation of purity data, a hypothetical comparison between "this compound" and a potential alternative, "5-nitro-2H-1,3-benzodioxole," is provided below.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) |
| This compound | 98.5 | 98.2 | 98.7 |
| 5-nitro-2H-1,3-benzodioxole | 99.1 | 99.3 | 99.2 |
Visualizing the Workflow and Logic
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Relationship between analytical techniques and information obtained.
Conclusion
The purity assessment of synthesized "this compound" is a multi-faceted process that relies on the synergistic use of various analytical techniques. HPLC is invaluable for routine purity checks of non-volatile compounds, while GC-MS offers high sensitivity for volatile components and provides mass information for impurity identification. For definitive and absolute purity determination, qNMR stands out as a powerful, non-destructive method. A combination of these techniques provides a comprehensive and reliable purity profile, ensuring the quality and integrity of the synthesized compound for downstream applications in research and drug development.
References
- 1. moravek.com [moravek.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. journalajacr.com [journalajacr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Spectroscopic Guide to 5-azido-2H-1,3-benzodioxole and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Spectroscopic Data
This guide provides a detailed spectroscopic comparison of the novel compound 5-azido-2H-1,3-benzodioxole and its key precursors, offering valuable data for researchers engaged in the synthesis and characterization of new chemical entities. The synthetic pathway from commercially available sesamol to the target azido compound is elucidated through a multi-step process involving nitration, reduction, and diazotization followed by azidation. This document summarizes the critical spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each intermediate and the final product, presented in clear, comparative tables. Detailed experimental protocols for the synthesis and characterization are also provided to facilitate replication and further investigation.
Synthetic Pathway Overview
The synthesis of this compound from sesamol (5-hydroxy-2H-1,3-benzodioxole) is a sequential process that modifies the aromatic ring to introduce the azide functionality. The workflow involves three main transformations:
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for sesamol and its derivatives, providing a clear comparison of the changes in chemical structure as the synthesis progresses.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-4 | H-6 | H-7 | -OCH₂O- | Other | Solvent |
| Sesamol | 6.64 (d) | 6.29 (dd) | 6.51 (d) | 5.86 (s) | 8.5 (br s, -OH) | DMSO-d₆ |
| 5-nitro-2H-1,3-benzodioxole | 7.91 (dd) | 7.76 (d) | 7.12 (d) | 6.27 (s) | DMSO-d₆[1] | |
| 5-amino-2H-1,3-benzodioxole | 6.42 (d) | 6.07 (dd) | 6.55 (d) | 5.77 (s) | 4.65 (s, -NH₂) | CDCl₃ |
| This compound | ~6.8 (d) | ~6.5 (dd) | ~6.7 (d) | ~5.9 (s) | CDCl₃ |
Note: Data for this compound is estimated based on related structures due to the absence of direct experimental data in the searched literature.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-4 | C-5 | C-6 | C-7 | C-3a | C-7a | -OCH₂O- | Solvent |
| Sesamol | 108.1 | 148.0 | 100.9 | 106.1 | 142.1 | 147.9 | 101.2 | DMSO-d₆ |
| 5-nitro-2H-1,3-benzodioxole | 108.7 | 148.3 | 118.0 | 105.8 | 142.9 | 151.7 | 102.8 | CDCl₃ |
| 5-amino-2H-1,3-benzodioxole | 108.6 | 148.6 | 104.3 | 108.6 | 142.0 | 141.2 | 100.9 | CDCl₃ |
| This compound | ~109 | ~149 | ~110 | ~107 | ~143 | ~145 | ~101 | CDCl₃ |
Note: Data for this compound is estimated based on related structures.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C-O Stretch |
| Sesamol | 3380-3450 (O-H) | ~3000 | 1285, 1188, 1036 |
| 5-nitro-2H-1,3-benzodioxole | 1596 & 1336 (NO₂) | 3119 | 1224, 1160, 1046, 1027[2] |
| 5-amino-2H-1,3-benzodioxole | 3440 & 3360 (N-H) | ~3000 | 1280, 1180, 1040 |
| This compound | ~2100 (N₃) | ~3000 | ~1280, ~1180, ~1040 |
Note: Data for this compound is estimated.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments |
| Sesamol | C₇H₆O₃ | 138.12 | 138 (M+), 109, 81, 53 |
| 5-nitro-2H-1,3-benzodioxole | C₇H₅NO₄ | 167.12 | 167 (M+), 137, 121, 107, 91, 77[3] |
| 5-amino-2H-1,3-benzodioxole | C₇H₇NO₂ | 137.14 | 137 (M+), 108, 80, 53[4] |
| This compound | C₇H₅N₃O₂ | 163.14 | 163 (M+), 135 (M+ - N₂), 107, 79[5] |
Experimental Protocols
Synthesis of 5-nitro-2H-1,3-benzodioxole
A solution of 1,3-benzodioxole (10.0 g, 82 mmol) is added dropwise to a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g) at 60-65 °C. The mixture is then heated to 90 °C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice/water and filtered to yield 5-nitro-2H-1,3-benzodioxole as a yellow solid.[1]
Synthesis of 5-amino-2H-1,3-benzodioxole
To a solution of 5-nitro-2H-1,3-benzodioxole in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the product, 5-amino-2H-1,3-benzodioxole, can be isolated.
Synthesis of this compound
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.
5-amino-2H-1,3-benzodioxole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. Subsequently, a solution of sodium azide (NaN₃) in water is added portion-wise to the cold diazonium salt solution. The reaction is stirred at low temperature for a period of time, after which it is allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with samples prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
This guide serves as a foundational resource for the synthesis and spectroscopic identification of this compound and its precursors. The provided data and protocols are intended to support further research and development in medicinal chemistry and related fields.
References
- 1. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 2. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole : Oriental Journal of Chemistry [orientjchem.org]
- 3. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 4. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-azido-1,3-benzodioxole [stenutz.eu]
A Researcher's Guide to Azide-Based Chemical Probes in Comparative Proteomics
For researchers, scientists, and drug development professionals, the identification and quantification of protein targets are crucial for understanding disease mechanisms and developing novel therapeutics. Chemical proteomics, particularly methods employing bioorthogonal chemistry, has emerged as a powerful tool for these investigations. This guide provides a comparative overview of azide-based chemical probes, focusing on their application in comparative proteomics studies.
While the specific compound "5-azido-2H-1,3-benzodioxole" is not prominently featured in current proteomics literature, it belongs to the broader class of azide-containing molecules that are fundamental to click chemistry-based proteomics workflows. This guide will, therefore, focus on the well-established and versatile azide-based probes used in the field.
The primary utility of an azide group on a chemical probe is to serve as a "handle" for bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the selective attachment of reporter tags (like biotin for enrichment or fluorophores for imaging) to the probe-labeled proteins.
This guide will compare two major classes of azide-based probes:
-
Activity-Based Probes (ABPs) with azide handles for targeting specific enzyme families.
-
Unnatural Amino Acids (UAAs) containing azide groups for incorporation into newly synthesized proteins.
Comparison of Azide-Based Probes
A direct quantitative comparison between different azide-based probes is often context-dependent, relying on the specific biological system and experimental goals. However, we can summarize their key characteristics and reported performance metrics.
| Probe Type | Example(s) | Principle of Labeling | Typical Application | Advantages | Limitations | Reported Enrichment Factor |
| Azide-Containing Activity-Based Probes (ABPs) | Azido-E-64 | Covalent modification of the active site of a specific enzyme class (e.g., cysteine proteases).[1][2] | Profiling the activity of enzyme families, identifying inhibitor targets. | Direct measurement of enzyme activity, high specificity for target enzyme class. | Limited to enzymes with a reactive active site residue, requires synthesis of specific probes for each enzyme class. | Not explicitly quantified in the provided results, but enables effective enrichment for identification. |
| Azide-Containing Unnatural Amino Acids (UAAs) | p-Azido-L-phenylalanine (AzF) | Genetic incorporation into newly synthesized proteins in response to a stop codon.[3][4] | Identifying protein-protein interactions, labeling and enriching specific proteins of interest. | Can be incorporated into any protein of interest at a specific site, minimal perturbation to the protein structure.[5] | Requires genetic manipulation of the cells, efficiency of incorporation can be variable.[3] | 100 to 1000-fold enrichment of the azide-functionalized protein compared to the control.[5][6] |
Experimental Workflows and Protocols
The successful application of azide-based probes in comparative proteomics relies on a well-defined experimental workflow. The following sections detail the typical protocols for both major classes of probes.
General Experimental Workflow
The overall workflow for using azide-based probes in proteomics is a multi-step process.
Caption: General workflow for proteomics using azide-based probes.
Detailed Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) with an Azide-Containing Probe
This protocol is adapted from methodologies for in-situ labeling followed by click chemistry.[2][7]
-
In-situ Labeling:
-
Culture cells to the desired confluency.
-
Treat the cells with the azide-containing ABP (e.g., 5 µM azido-E-64) for 1 hour at 37°C.[2] A vehicle-only control (e.g., DMSO) should be run in parallel.
-
Wash the cells with cold PBS to remove excess probe.
-
-
Cell Lysis:
-
Lyse the cells using a suitable buffer (e.g., 1% NP-40 in 100 mM sodium phosphate, pH 7.4).[2]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Click Chemistry (CuAAC):
-
To 0.5 mL of cell lysate (adjusted to 2 mg/mL protein in PBS), add the following reagents sequentially, vortexing after each addition:
-
11.3 µL of 5 mM biotin-alkyne tag (final concentration: 100 µM).
-
11.3 µL of 50 mM TCEP (final concentration: 1 mM).
-
11.3 µL of 1.7 mM TBTA ligand in DMSO/t-butanol.
-
11.3 µL of 50 mM CuSO4 (final concentration: 1 mM).
-
-
Incubate at room temperature for 1 hour.[7]
-
-
Protein Enrichment:
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead digestion:
-
Resuspend the beads in 6 M Urea in PBS.
-
Reduce the proteins with 10 mM DTT at 65°C for 15 minutes.
-
Alkylate with 25 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Wash the beads and resuspend in 2 M Urea in PBS with 1 mM CaCl2.
-
Add trypsin and digest overnight at 37°C.[7]
-
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS. Typical parameters include:
-
Protocol 2: Proteome-wide Labeling with p-Azido-L-phenylalanine (AzF)
This protocol is based on the "Click-MS" workflow for enriching specific proteins.[5][6]
-
Incorporation of AzF:
-
Transfect mammalian cells with plasmids encoding the necessary aminoacyl-tRNA synthetase/tRNA pair for AzF incorporation and the protein of interest containing an amber stop codon (TAG) at the desired labeling site.
-
Culture the cells in media supplemented with AzF.
-
-
Cell Lysis:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
-
Click Chemistry (SPAAC):
-
To the cell lysate, add a DBCO-functionalized biotin tag. The strain-promoted reaction proceeds without the need for a copper catalyst.
-
Incubate to allow for the cycloaddition reaction to occur.
-
-
Protein Enrichment and Analysis:
Signaling Pathways and Logical Relationships
The application of these proteomics workflows can be used to elucidate signaling pathways and protein-protein interactions. For example, competitive ABPP can be used to identify the targets of a drug candidate.
Caption: Competitive ABPP workflow to identify drug targets.
References
- 1. Mechanism-based probe for the analysis of cathepsin cysteine proteases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. research.tue.nl [research.tue.nl]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Are LC-MS Parameters Typically Configured for Protein Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Aryl Azide Adducts
For researchers and professionals in drug development, the precise identification and structural validation of molecular adducts are critical for understanding drug-target interactions, mechanisms of action, and potential off-target effects. Photoreactive probes, such as those containing an aryl azide group like "5-azido-2H-1,3-benzodioxole," are powerful tools for covalently capturing binding partners. Upon UV irradiation, the azide group forms a highly reactive nitrene intermediate that can insert into nearby chemical bonds, creating a stable covalent adduct. This guide provides a comparative overview of the methods used to validate the structure of these adducts and compares aryl azides to alternative photolabeling agents.
While specific experimental data for "this compound" adducts are not extensively documented in publicly available literature, the principles for their validation follow well-established methodologies for analogous photoreactive probes.
Comparison of Common Photoreactive Probes
The choice of a photoreactive group is a critical first step in designing a photoaffinity labeling experiment. Aryl azides, benzophenones, and diazirines are the most commonly used functionalities, each with distinct properties.[1]
| Feature | Aryl Azides | Benzophenones | Diazirines |
| Activation Wavelength | Typically < 300 nm (can be shifted to longer wavelengths with substitution)[2][3] | 350–365 nm[1] | ~350 nm[1] |
| Reactive Intermediate | Nitrene[4] | Triplet Diradical[1][4] | Carbene[1] |
| Reactivity | Moderately reactive; can undergo rearrangement.[4] | Long-lived intermediate; can be repeatedly excited.[1] | Highly reactive and non-specific, inserting into C-H and R-H bonds.[1] |
| Stability | Can be reduced by thiols (e.g., in proteins).[4] | Reversible quenching by water allows for prolonged irradiation.[1] | Rapidly quenched by water.[1] |
| Key Advantages | Small size, relatively easy to synthesize.[4] | Less protein damage due to longer wavelength activation; higher labeling efficiency.[1] | Small size, high reactivity, short irradiation times.[1] |
| Key Disadvantages | Requires protein-damaging short-wavelength UV; potential for undesired rearrangements.[1][4] | Bulky size may interfere with binding; can act as a photosensitizer causing oxidative damage.[1] | General instability and potential for UV-independent labeling.[1] |
Structural Validation Techniques for Covalent Adducts
Once a covalent adduct is formed, its structural validation is paramount. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for this purpose, often used in a complementary fashion.[5][6]
| Technique | Information Provided | Sensitivity | Key Considerations |
| Mass Spectrometry (MS) | Adduct Confirmation: Detects mass increase in the target protein corresponding to the probe.[5] Stoichiometry: Determines the number of probe molecules bound per protein.[7] Binding Site Identification: Tandem MS (MS/MS) on proteolytic digests identifies the specific peptide and amino acid residue modified.[5][7] | High (subfemtomole range possible).[8] | Provides no information on conformational changes. Requires proteolytic digestion to pinpoint the modification site, which can be complex to analyze.[9] |
| NMR Spectroscopy | Adduct Confirmation: Detects chemical shift perturbations in the protein's spectra upon covalent modification.[6] Binding Site Identification: Identifies affected residues by comparing spectra of the apo and modified protein.[6] Conformational Changes: Provides atomic-resolution insights into changes in protein structure and dynamics upon adduct formation.[10][11] | Lower sensitivity, requires larger sample quantities (micromolar to millimolar).[12] | Typically requires isotopic labeling (¹⁵N, ¹³C) of the protein.[6][12] Best suited for smaller proteins (< 50-60 kDa).[6] |
Experimental Protocols
General Protocol for Photoaffinity Labeling
This protocol outlines a typical workflow for labeling a target protein with a photoreactive probe like an aryl azide.
-
Incubation: Incubate the target protein with the photoreactive probe in a suitable buffer. The concentration of the probe and incubation time should be optimized to ensure binding.
-
UV Irradiation: Expose the mixture to UV light at the appropriate wavelength (e.g., ~300 nm for a simple aryl azide) for a predetermined duration (e.g., 5-20 minutes). This step should be performed on ice to minimize heat-induced protein degradation.
-
Removal of Unbound Probe: Separate the protein-probe adduct from the excess, unbound probe using methods like dialysis, size-exclusion chromatography, or SDS-PAGE.
-
Confirmation of Labeling: Confirm covalent labeling by analyzing the sample with a technique that can detect the mass shift, such as intact protein mass spectrometry or Western blot (if the probe contains a reporter tag like biotin).[7]
Adduct and Binding Site Identification by LC-MS/MS
This protocol is used to pinpoint the exact location of the modification on the protein.
-
Proteolytic Digestion: Digest the purified protein adduct into smaller peptides using a specific protease, such as trypsin.
-
LC Separation: Separate the resulting peptide mixture using liquid chromatography (LC).
-
Mass Analysis (MS1): Analyze the eluting peptides in the mass spectrometer to generate a peptide map. Compare this map to that of the undigested, unlabeled protein to identify peptides that have an increased mass corresponding to the mass of the photoreactive probe.[13]
-
Fragmentation (MS/MS): Isolate the modified peptides in the mass spectrometer and fragment them.[5]
-
Sequence Analysis: Analyze the fragment ions to determine the amino acid sequence of the peptide and identify the specific residue that carries the mass modification, thus revealing the binding site.[5]
Visualizations
Below are diagrams illustrating the key processes involved in validating photoreactive adducts.
Caption: General workflow for photoaffinity labeling and adduct identification.
Caption: Simplified pathway of covalent adduct formation via photoaffinity labeling.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio - Drug Discovery Technology [zobio.com]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Benchmarking the Efficiency of Aromatic Azide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent reactions involving aromatic azides, exemplified by the reactivity of compounds structurally similar to "5-azido-2H-1,3-benzodioxole." Due to a lack of specific experimental data for "this compound" in the surveyed literature, this guide utilizes representative data for aromatic azides in two key transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation. This approach offers a valuable benchmark for researchers anticipating the reactivity of this and related compounds.
The synthesis of "this compound" is proposed to proceed from the commercially available 1,3-benzodioxole. The synthetic pathway likely involves the nitration to 5-nitro-1,3-benzodioxole, followed by reduction to 5-amino-1,3-benzodioxole, and subsequent diazotization and azidation to yield the target compound.
Comparative Analysis of Key Reactions
The utility of an aromatic azide is primarily defined by its ability to undergo efficient ligation or cycloaddition reactions. Below is a summary of the key performance indicators for CuAAC and the Staudinger Ligation with a generic aromatic azide.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Reaction Type | [3+2] Cycloaddition | Ligation |
| Product | 1,4-disubstituted 1,2,3-triazole | Amide |
| Typical Yield | Generally high to quantitative | Good to high |
| Reaction Time | Minutes to a few hours | Hours to overnight |
| Reaction Temperature | Room temperature | Room temperature |
| Catalyst/Reagent | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | Triarylphosphine (e.g., triphenylphosphine) |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications, though ligands like THPTA can mitigate this.[1] | Generally considered highly biocompatible. |
| Key Advantages | High efficiency, rapid kinetics, and formation of a stable triazole linkage.[2] | Bioorthogonality, no metal catalyst required. |
| Key Disadvantages | Potential cytotoxicity of the copper catalyst.[1] | Slower reaction kinetics compared to CuAAC. |
Experimental Protocols
Below are detailed, representative methodologies for the key reactions discussed.
1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Aromatic Azide
This protocol is adapted from general procedures for the copper-catalyzed click reaction.
Materials:
-
Aromatic Azide (e.g., this compound)
-
Terminal Alkyne
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst. For a typical reaction, a premixed solution of CuSO₄ (0.01-0.05 eq) and the ligand (TBTA or THPTA, 1.1 eq relative to copper) is prepared.
-
Add the copper catalyst solution to the reaction mixture.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
2. General Protocol for the Staudinger Ligation of an Aromatic Azide
This protocol is based on established procedures for the Staudinger ligation.
Materials:
-
Aromatic Azide (e.g., this compound)
-
Triarylphosphine with an ortho-ester (e.g., methyl 2-(diphenylphosphino)benzoate)
-
Solvent (e.g., THF/water)
Procedure:
-
Dissolve the aromatic azide (1.0 eq) in a mixture of THF and water (typically 3:1).
-
Add the triarylphosphine reagent (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the azide and the formation of the amide product.
-
The reaction can take several hours to overnight to reach completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-azido-2H-1,3-benzodioxole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-azido-2H-1,3-benzodioxole was located. The following guidance is based on the general properties and hazards associated with organic azides and related benzodioxole compounds. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health & Safety (EH&S) department for site-specific disposal protocols and conduct a thorough risk assessment before handling this compound.
The presence of the azide functional group in this compound categorizes it as a potentially energetic material. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1] Therefore, extreme caution is paramount during handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work, a comprehensive hazard assessment must be performed. Standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves, is required. Due to the potential for explosion, a blast shield should be used when handling the compound, especially in larger quantities or during heating.[2] All manipulations should be conducted within a certified chemical fume hood.
Quantitative Data and Stability Considerations for Organic Azides
While specific quantitative data for this compound is not available, general stability rules for organic azides provide a framework for risk assessment. The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[1][3]
| Parameter | Guideline for Organic Azides |
| Carbon-to-Nitrogen Ratio (C:N) | The number of nitrogen atoms should not exceed the number of carbon atoms.[1] Azides with a C:N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[1][3] |
| "Rule of Six" | There should be at least six carbon atoms for each energetic functional group (e.g., azide) to increase stability.[3] |
| Storage Temperature | Synthesized organic azides should be stored at reduced temperatures (e.g., -18°C) and protected from light.[1][4] |
| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, heavy metals (including metal spatulas and equipment), and halogenated solvents.[1][2] |
Step-by-Step Disposal Procedures
The primary goal for the disposal of organic azides is to convert the energetic azide into a more stable functional group, such as an amine, before it enters the waste stream.[1]
Step 1: Small-Scale Chemical Deactivation (Preferred Method)
This procedure should only be performed by personnel experienced with handling energetic compounds and behind a blast shield in a chemical fume hood.
Experimental Protocol: Reduction of the Azide
A common method for deactivating organic azides is reduction to the corresponding amine. One mild and effective method involves the use of Staudinger reduction with triphenylphosphine.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the this compound in a suitable solvent (e.g., THF, diethyl ether). Ensure the reaction is under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the azide solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the amine and triphenylphosphine oxide.
-
Waste Collection: The resulting amine solution is chemically more stable. It should be collected in a designated hazardous waste container, properly labeled with its full chemical contents, and disposed of through your institution's chemical waste program.
Step 2: Direct Disposal of Small Quantities
If chemical deactivation is not feasible, small quantities of the neat compound or solutions should be handled as follows:
-
Waste Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Avoid Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid mixing with heavy metal waste.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
-
EH&S Pickup: Arrange for disposal through your institution's Environmental Health & Safety department.
Important Considerations:
-
NEVER pour this compound or any azide-containing solution down the drain. Azides can react with lead or copper plumbing to form highly explosive heavy metal azides.[2][6]
-
NEVER use metal spatulas or tools to handle the compound to avoid the formation of shock-sensitive metal azides.[1][2]
-
Avoid heating the compound unless as part of a controlled reaction, as this can lead to violent decomposition.
-
Do not store large quantities of the material. It is best to synthesize and use it on an as-needed basis.
Logical Workflow for Disposal
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-azido-2H-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 5-azido-1,3-benzodioxole. Adherence to these guidelines is essential to ensure a safe laboratory environment. Organic azides are potentially explosive and toxic, requiring meticulous handling and disposal procedures.
Hazard Assessment
-
Explosion Risk: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.
-
Toxicity: Azide compounds are known to be toxic.
To assess the stability of 5-azido-1,3-benzodioxole, the carbon-to-nitrogen ratio is a crucial factor. The molecular formula for 5-azido-1,3-benzodioxole is C₇H₅N₃O₂[1].
The carbon-to-nitrogen ratio is calculated as follows:
(Number of Carbon atoms) / (Number of Nitrogen atoms) = 7 / 3 ≈ 2.33
A carbon-to-nitrogen ratio between 1 and 3 suggests that the compound can be synthesized and isolated but should be handled with caution and stored under appropriate conditions[2].
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling 5-azido-1,3-benzodioxole.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical splash goggles. A face shield is required when there is a risk of explosion or splash. |
| Hands | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat must be worn and fully buttoned. |
| Protection | Blast Shield | All work with 5-azido-1,3-benzodioxole must be conducted behind a blast shield. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving 5-azido-1,3-benzodioxole must be conducted in a certified chemical fume hood.
1. Preparation and Weighing:
- Ensure the fume hood is clean and free of clutter.
- Use non-sparking spatulas and tools.
- Weigh the compound on an anti-static weigh boat.
- Avoid grinding or subjecting the solid material to friction.
2. Dissolution and Reaction:
- Add the azide to the solvent slowly and in a controlled manner.
- Maintain the reaction temperature as specified in the protocol, avoiding excessive heating.
- Use magnetic stirring to avoid the friction of mechanical stirrers.
- Ensure the reaction setup is behind a blast shield.
3. Work-up and Extraction:
- Quench the reaction carefully with a suitable reagent as per the specific experimental protocol.
- Perform extractions behind the blast shield.
- Avoid the use of ground glass joints where possible to prevent friction.
Disposal Plan
Proper disposal of 5-azido-1,3-benzodioxole and contaminated materials is critical to prevent accidents.
1. Waste Collection:
- All solid and liquid waste containing 5-azido-1,3-benzodioxole must be collected in a designated, clearly labeled hazardous waste container.
- Never mix azide waste with other chemical waste streams.
- Avoid acidic conditions in the waste container to prevent the formation of highly toxic and explosive hydrazoic acid.
2. Deactivation of Azide Waste:
- Before disposal, organic azides should be reduced to the corresponding amine. A common method is the Staudinger reduction using triphenylphosphine. This should be done as part of the experimental work-up whenever possible.
- For residual azide in solution, a cautious quenching with a reducing agent like sodium nitrite under acidic conditions can be performed by trained personnel in a controlled environment. However, this produces toxic nitrogen oxides and should only be carried out in a fume hood with appropriate scrubbing.
3. Disposal of Contaminated Materials:
- All contaminated labware (glassware, spatulas, etc.) must be decontaminated by rinsing with a suitable solvent, and the rinsate treated as hazardous waste.
- Contaminated PPE (gloves, weigh boats, etc.) should be collected in a separate, labeled bag for hazardous waste disposal.
4. Final Disposal:
- All deactivated and collected waste must be disposed of through the institution's official hazardous waste management program.
- Under no circumstances should any azide-containing waste be poured down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 5-azido-1,3-benzodioxole.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
